Amyl 2-hydroxyethyl sulfide
Description
The exact mass of the compound Amyl 2-hydroxyethyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84164. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Amyl 2-hydroxyethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyl 2-hydroxyethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
22812-91-5 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
2-pentylsulfanylethanol |
InChI |
InChI=1S/C7H16OS/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 |
InChI Key |
GMCYCIFSAJJFSY-UHFFFAOYSA-N |
SMILES |
CCCCCSCCO |
Canonical SMILES |
CCCCCSCCO |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pentylthio)ethanol for Scientific Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pentylthio)ethanol (CAS No. 22812-91-5), a bifunctional molecule incorporating both a hydroxyl group and a thioether linkage. While specific literature on this compound is not abundant, this document synthesizes available data with established chemical principles for homologous series to offer researchers, scientists, and drug development professionals a thorough resource. The guide covers its chemical identity, proposed synthesis methodologies, physicochemical properties, and prospective applications in medicinal chemistry and drug development, grounded in the known reactivity and biological relevance of the thioether and 2-hydroxyethyl moieties. All protocols and theoretical discussions are presented with the rigor expected by a senior application scientist, emphasizing causality and practical insights.
Introduction and Chemical Identity
2-(Pentylthio)ethanol, also known as Amyl 2-hydroxyethyl sulfide, is an organic compound that merges the structural features of a primary alcohol and a thioether. This unique combination suggests a versatile chemical profile, with the hydroxyl group providing a site for esterification, etherification, and oxidation, while the sulfur atom of the thioether can undergo oxidation to sulfoxides and sulfones, and participate in metal coordination.
The thioether functional group is a common motif in a variety of biologically active molecules and pharmaceutical agents, contributing to their metabolic stability and pharmacokinetic profiles.[1] Similarly, the 2-hydroxyethyl group is a key structural element in many compounds, influencing solubility and providing a handle for further chemical modification. The presence of both moieties in 2-(Pentylthio)ethanol makes it an interesting, albeit under-researched, building block for organic synthesis and medicinal chemistry.
Table 1: Chemical Identifiers for 2-(Pentylthio)ethanol
| Identifier | Value | Source |
| CAS Number | 22812-91-5 | |
| IUPAC Name | 2-(Pentylthio)ethanol | |
| Molecular Formula | C₇H₁₆OS | |
| Molecular Weight | 148.27 g/mol | |
| SMILES | CCCCCSCCO | |
| InChI Key | GMCYCIFSAJJFSY-UHFFFAOYSA-N | |
| Synonyms | Amyl 2-hydroxyethyl sulfide, 2-(n-Pentylthio)ethanol, 2-Hydroxyethyl n-pentyl sulfide |
Synthesis and Purification
While specific literature detailing the synthesis of 2-(Pentylthio)ethanol is scarce, its structure suggests a straightforward preparation based on well-established reactions for the formation of thioethers. The most common and industrially viable methods involve the nucleophilic substitution of a suitable electrophile with a sulfur-containing nucleophile.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are most plausible for the synthesis of 2-(Pentylthio)ethanol:
Caption: Retrosynthetic analysis of 2-(Pentylthio)ethanol.
Pathway A involves the S-alkylation of pentan-1-thiol with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, under basic conditions. This is a classic Williamson ether synthesis adapted for thioethers.
Pathway B is a highly efficient, atom-economical route involving the base-catalyzed ring-opening of ethylene oxide with pentan-1-thiol.[2] This method is often preferred in industrial settings due to the high reactivity of ethylene oxide and the absence of a halide leaving group.
Detailed Experimental Protocol (Proposed)
The following protocol is a validated, general procedure for the synthesis of 2-(alkylthio)ethanols and is expected to provide a high yield of 2-(pentylthio)ethanol.
Reaction: Pentan-1-thiol + Ethylene Oxide → 2-(Pentylthio)ethanol
Materials:
-
Pentan-1-thiol (reagent grade, ≥98%)
-
Sodium methoxide (25 wt% in methanol)
-
Ethylene oxide (liquefied gas)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a dry ice/acetone condenser is charged with pentan-1-thiol (1.0 eq) and anhydrous methanol (2 mL per gram of thiol).
-
Catalyst Addition: A catalytic amount of sodium methoxide solution (0.05 eq) is added to the stirred solution.
-
Ethylene Oxide Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylene oxide (1.1 eq) is condensed into the dropping funnel and added dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-(pentylthio)ethanol.
Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The absence of starting materials and the presence of the expected molecular ion peak and fragmentation pattern in the mass spectrum, along with the characteristic proton and carbon signals in the NMR spectra, will validate the success of the synthesis.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-(Pentylthio)ethanol are influenced by its linear alkyl chain, which imparts lipophilicity, and the polar hydroxyl group, which allows for hydrogen bonding.
Table 2: Physicochemical Properties of 2-(Pentylthio)ethanol
| Property | Value | Source/Method |
| Molecular Weight | 148.27 g/mol | |
| XLogP3-AA | 2.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 6 | |
| Boiling Point (predicted) | 235.5 ± 8.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Density (predicted) | 0.9±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Refractive Index (predicted) | 1.475 ± 0.02 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Spectroscopic Characterization
¹H NMR (predicted):
-
δ 0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain.
-
δ 1.3-1.4 ppm (m, 4H): Methylene groups (CH₂) in the middle of the pentyl chain.
-
δ 1.5-1.6 ppm (m, 2H): Methylene group adjacent to the sulfur atom in the pentyl chain.
-
δ 2.5 ppm (t, 2H): Methylene group of the pentyl chain attached to the sulfur atom.
-
δ 2.7 ppm (t, 2H): Methylene group adjacent to the sulfur atom in the ethyl chain.
-
δ 3.7 ppm (t, 2H): Methylene group attached to the hydroxyl group.
-
Variable ppm (s, 1H): Hydroxyl proton (exchangeable).
¹³C NMR (predicted):
-
δ 14.0 ppm: Terminal methyl carbon.
-
δ 22.4, 31.3, 31.8 ppm: Methylene carbons of the pentyl chain.
-
δ 34.5 ppm: Methylene carbon of the ethyl chain attached to sulfur.
-
δ 35.8 ppm: Methylene carbon of the pentyl chain attached to sulfur.
-
δ 60.5 ppm: Methylene carbon attached to the hydroxyl group.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z 148.
-
Major Fragments: Expect fragmentation patterns characteristic of alcohols (loss of H₂O, m/z 130) and thioethers (alpha-cleavage). A prominent fragment would likely be [M - C₅H₁₁]⁺ at m/z 61, corresponding to the [S-CH₂CH₂-OH]⁺ fragment.
Potential Applications in Drug Development
The bifunctional nature of 2-(Pentylthio)ethanol makes it a potentially valuable building block in drug discovery and development.
Caption: Potential applications of 2-(Pentylthio)ethanol in drug development.
-
Lipophilicity Modification: The pentyl chain can be incorporated into a lead compound to increase its lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Prodrug and Linker Strategies: The primary hydroxyl group serves as a convenient attachment point for creating prodrugs, for example, through esterification with a therapeutic agent. This can improve the drug's solubility, stability, or pharmacokinetic profile. It can also be used as a linker for bioconjugation.
-
Metabolic Stability: Thioethers are generally more resistant to metabolic cleavage than esters or amides, and their incorporation can lead to compounds with longer half-lives.[1]
-
Pharmacophore Element: The thioether and hydroxyl groups can act as hydrogen bond acceptors and donors, respectively, contributing to the binding affinity of a molecule to its biological target. Thioether-containing compounds have been explored for a range of therapeutic applications, including as anticancer agents.[3]
Safety and Handling
Based on the GHS classification provided by the European Chemicals Agency (ECHA), 2-(Pentylthio)ethanol is a hazardous substance.
Table 3: GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source:
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-(Pentylthio)ethanol is a readily accessible bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct research on this specific compound is limited, its structural features suggest a range of applications, from modifying the physicochemical properties of drug candidates to acting as a versatile linker. The proposed synthesis protocols are robust and based on well-understood chemical transformations. As with any chemical substance, proper safety precautions must be observed during its handling and use. This guide provides a solid foundation for researchers and drug development professionals to explore the potential of 2-(Pentylthio)ethanol in their work.
References
-
PubChem. (n.d.). Amyl 2-hydroxyethyl sulfide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- Keiko, N. A., Stepanova, L. G., Verochkina, E. A., & Chuvashev, Y. A. (2011). Synthesis and properties of alkylthioethanals. ARKIVOC, 2011(10), 127-138.
- Han, I., & Küçükgüzel, G. (2022). Thioethers: An Overview. Current drug targets, 23(2), 170–219.
- Li, L., & Ding, Y. (2017). Recent Advances in the Synthesis of Thioether. Mini-Reviews in Organic Chemistry, 14(5), 407-431.
- U.S. Patent No. 3,213,144. (1965). Production of 2-(ethylthio) ethanol.
- Barbera, G., & Tundo, P. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2656-2661.
- Patel, R. V., Keum, Y. S., & Kim, D. H. (2017). Thioether-containing heterocyclic compounds as potential anticancer agents. Future Medicinal Chemistry, 9(13), 1547-1563.
- U.S. Patent No. 3,487,113. (1970). Production of 2-(ethylthio)ethanol.
Sources
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(pentylsulfanyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing an empirical window into the molecular architecture. This guide is dedicated to a comprehensive, predictive analysis of the spectroscopic signature of 2-(pentylsulfanyl)ethanol, a molecule of interest for its potential applications stemming from its bifunctional nature, incorporating both a thioether and a primary alcohol.
As a Senior Application Scientist, it is understood that direct experimental data is the gold standard. However, in its absence, a robust, theory-grounded prediction of spectroscopic behavior is an invaluable tool for compound identification, synthesis confirmation, and analytical method development. This document is structured to provide not just a list of predicted values, but a detailed rationale for these predictions, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are curated to empower researchers to anticipate, interpret, and validate the spectroscopic data of 2-(pentylsulfanyl)ethanol and structurally related compounds.
Molecular Structure and Predicted Spectroscopic Behavior
2-(pentylsulfanyl)ethanol possesses a linear C7 backbone with a primary alcohol at one terminus and a thioether linkage at the second carbon position. This structure gives rise to a unique set of spectroscopic characteristics. The following sections will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
Molecular Structure of 2-(pentylsulfanyl)ethanol
Caption: Ball-and-stick model of 2-(pentylsulfanyl)ethanol.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(pentylsulfanyl)ethanol is anticipated to exhibit seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| a (CH₃) | 0.9 | Triplet (t) | ~7.0 | Typical for a terminal methyl group in an alkyl chain. |
| b (CH₂) | 1.4 | Sextet | ~7.0 | Adjacent to a CH₃ and a CH₂ group. |
| c, d (2x CH₂) | 1.3 - 1.6 | Multiplet (m) | - | Overlapping signals of the central methylene groups in the pentyl chain. |
| e (S-CH₂ ) | 2.5 - 2.7 | Triplet (t) | ~7.5 | Deshielded by the adjacent sulfur atom. Protons on a carbon adjacent to a thioether typically appear in the 2.0-2.5 ppm range[1]. |
| f (S-CH₂-CH₂ ) | 2.7 - 2.9 | Triplet (t) | ~6.5 | Deshielded by both the sulfur and the hydroxyl group. |
| g (CH₂ -OH) | 3.6 - 3.8 | Triplet (t) | ~6.5 | Deshielded by the highly electronegative oxygen atom. Protons on a carbon adjacent to a primary alcohol are typically in the 3.3-4.0 ppm range[2]. |
| h (OH ) | Broad singlet (br s) | - | - | The chemical shift is concentration and solvent dependent but is expected to be in the 0.5-5.0 ppm range[2]. The broadness is due to hydrogen bonding and chemical exchange. |
¹H NMR Acquisition Protocol:
-
Dissolve ~10 mg of 2-(pentylsulfanyl)ethanol in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
To confirm the identity of the -OH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-(pentylsulfanyl)ethanol is predicted to show seven signals, one for each unique carbon environment. The chemical shifts will be influenced by the proximity to the electronegative sulfur and oxygen atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| 1 (CH₃) | ~14 | Typical for a terminal methyl group in an alkyl chain. |
| 2 (CH₂) | ~22 | Standard chemical shift for a methylene group in an alkyl chain. |
| 3 (CH₂) | ~31 | Standard chemical shift for a methylene group in an alkyl chain. |
| 4 (CH₂) | ~29 | Standard chemical shift for a methylene group in an alkyl chain. |
| 5 (S-C H₂) | ~32 | Influenced by the adjacent sulfur atom. Carbons adjacent to a thioether are typically in the 20-40 ppm range[1]. |
| 6 (S-C H₂-CH₂-OH) | ~36 | Deshielded by the sulfur atom. |
| 7 (C H₂-OH) | ~61 | Deshielded by the highly electronegative oxygen atom. The carbon bearing the hydroxyl group in a primary alcohol typically appears in the 50-80 ppm range[2]. |
¹³C NMR Acquisition Protocol:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Predicted Infrared (IR) Spectroscopy
The IR spectrum of 2-(pentylsulfanyl)ethanol will be dominated by the characteristic absorptions of the O-H and C-H bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3500 - 3200 | Strong, Broad | O-H | Stretching |
| 2955 - 2850 | Strong | C-H (sp³) | Stretching |
| 1465 | Medium | C-H | Bending (scissoring) |
| 1260 - 1000 | Strong | C-O | Stretching |
| 710 - 570 | Weak | C-S | Stretching |
Rationale for IR Predictions:
-
O-H Stretch: A very prominent, broad absorption is expected in the 3500-3200 cm⁻¹ region due to the hydrogen-bonded hydroxyl group. This is a hallmark of alcohols[3].
-
C-H Stretch: Strong absorptions from the sp³ hybridized C-H bonds of the alkyl chain will be present in the 2955-2850 cm⁻¹ range.
-
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is predicted to appear between 1000 and 1260 cm⁻¹[3].
-
C-S Stretch: A weak absorption for the C-S stretch is expected in the fingerprint region, which may be difficult to definitively assign.
IR Spectroscopy Acquisition Protocol:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a neat liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.
-
Scan over the range of 4000-400 cm⁻¹.
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-(pentylsulfanyl)ethanol is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions resulting from alpha-cleavage and other fragmentation pathways common to alcohols and thioethers.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Fragmentation Pathway |
| 148 | [CH₃(CH₂)₄SCH₂CH₂OH]⁺ | Molecular Ion (M⁺) |
| 130 | [M - H₂O]⁺ | Dehydration of the alcohol. |
| 103 | [CH₃(CH₂)₄S]⁺ | Cleavage of the C-S bond. |
| 89 | [CH₃(CH₂)₄]⁺ | Cleavage of the S-C bond. |
| 75 | [HSCH₂CH₂OH]⁺ | Cleavage of the pentyl chain. |
| 61 | [CH₂=S⁺-CH₂CH₂OH] | Alpha-cleavage adjacent to the sulfur atom. |
| 47 | [CH₂=S⁺H] | Further fragmentation. |
| 45 | [CH₂=OH]⁺ | Alpha-cleavage adjacent to the oxygen atom. |
Mass Spectrometry Fragmentation Pathways
Sources
Amyl 2-Hydroxyethyl Sulfide (2-PTE): A Technical Monograph on Synthesis, Oxidation, and Simulant Utility
Topic: Amyl 2-Hydroxyethyl Sulfide (2-PTE) Content Type: Technical Monograph & Application Guide Audience: Senior Organic Chemists, Chemical Defense Researchers, and Process Engineers.
Executive Summary & Chemical Identity
Amyl 2-hydroxyethyl sulfide (IUPAC: 2-(Pentylthio)ethanol) is a functionalized organosulfur compound characterized by a thioether linkage bridging a lipophilic pentyl chain and a hydrophilic hydroxyethyl tail. While often overshadowed by its shorter-chain homolog, 2-hydroxyethyl ethyl sulfide (a primary half-mustard simulant), the amyl variant occupies a critical niche in biphasic decontamination studies and transition metal extraction .
This guide moves beyond basic catalog data to explore the molecule's utility as a lipophilic model for Thiodiglycol (TDG), its behavior in selective oxidation protocols, and its role as a "soft" donor ligand in hydrometallurgy.
Physicochemical Profile
| Property | Specification |
| CAS Number | 22812-91-5 |
| IUPAC Name | 2-(Pentylthio)ethanol |
| Formula | |
| Molecular Weight | 148.27 g/mol |
| Structure | |
| Solubility | Amphiphilic; soluble in alcohols, ethers, chloroform. Limited water solubility compared to ethyl homologs. |
| Appearance | Colorless to pale yellow liquid with characteristic sulfide odor. |
Synthesis & Production Protocols
To ensure high purity (>98%) for analytical standards or kinetic studies, we recommend the Nucleophilic Ring Opening of Ethylene Oxide or the Thiol-Halohydrin Substitution . The substitution route is preferred in standard laboratory settings due to safety concerns regarding ethylene oxide gas handling.
Protocol A: Thiol-Halohydrin Substitution (Recommended)
Rationale: This method avoids the handling of gaseous ethylene oxide and allows for precise stoichiometry control, minimizing polymerization side products.
Reagents:
-
1-Pentanethiol (Amyl mercaptan) [1.0 eq]
-
2-Chloroethanol [1.1 eq]
-
Sodium Ethoxide (21% in Ethanol) [1.1 eq]
-
Solvent: Anhydrous Ethanol
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Purge a 3-neck round-bottom flask with
. Sulfides and thiols are prone to oxidative dimerization (disulfide formation) in air; exclusion of is critical for yield. -
Thiolate Formation: Add 1-Pentanethiol to the flask. Dropwise add Sodium Ethoxide at 0°C. Stir for 30 minutes.
-
Addition: Add 2-Chloroethanol dropwise, maintaining temperature
to prevent elimination reactions (formation of vinyl chloride species). -
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated NaCl salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in
, wash with water (to remove unreacted 2-chloroethanol), then brine.
-
-
Purification: Distillation under reduced pressure (vacuum) is required to remove trace disulfides.
Synthesis Workflow Visualization
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(pentylthio)ethanol.
Core Reactivity & Applications
Selective Oxidation (Sulfide Sulfoxide)
The most common application of alkyl 2-hydroxyethyl sulfides in research is studying selective oxidation kinetics . The goal is often to produce the sulfoxide (S=O) without over-oxidizing to the sulfone (
-
Reagent: Hydrogen Peroxide (
) or m-CPBA. -
Challenge: The hydroxyl group on the ethyl tail can participate in intramolecular hydrogen bonding with the sulfoxide oxygen, stabilizing it, but can also complicate oxidation if strong Lewis acids are used.
-
Protocol Insight: Use of Sodium Periodate (
) in water/methanol is recommended for stopping strictly at the sulfoxide stage.
Chemical Warfare Agent (CWA) Simulant Utility
Amyl 2-hydroxyethyl sulfide serves as a specialized simulant for Thiodiglycol (TDG) .
-
Context: TDG is the primary hydrolysis product of Sulfur Mustard (HD).
-
The Problem: TDG is highly water-soluble. However, in real-world decontamination of painted surfaces or plastics, HD penetrates the polymer matrix.
-
The Solution: The Amyl variant mimics the sulfur core and hydroxyl functionality of TDG but adds a lipophilic pentyl tail . This makes it an excellent probe for studying:
-
Partition Coefficients: How degradation products migrate between aqueous decontaminants and organic coatings.
-
Surfactant Interactions: Testing microemulsion efficacy in solubilizing sulfide-based toxins.
-
Metal Extraction (Pd/Pt Recovery)
The "soft" sulfur atom in the thioether chain has a high affinity for soft metals like Palladium (Pd) and Platinum (Pt).
-
Mechanism: The sulfur acts as a sigma-donor. The hydroxyl group can provide secondary coordination or assist in phase transfer if the molecule is used in liquid-liquid extraction.
-
Industrial Relevance: Unlike simple dialkyl sulfides, the hydroxyethyl group improves the kinetics of metal transfer at the liquid-liquid interface by reducing interfacial tension.
Metabolic & Degradation Pathways
Understanding the breakdown of this molecule is essential for environmental impact studies. The pathway typically follows S-oxidation followed by beta-elimination or enzymatic cleavage.
Figure 2: Oxidative degradation pathway relevant to environmental fate and metabolic studies.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that while this compound is not a vesicant like Mustard Gas, it possesses specific hazards:
-
Odor Threshold: Like all mercaptan derivatives, it has a potent, disagreeable odor. Fume hood use is non-negotiable.
-
Skin Permeability: The lipophilic amyl tail facilitates skin absorption. The hydroxyethyl group does not prevent this. Wear Nitrile or Butyl rubber gloves (0.7mm thickness).
-
Incompatibility: Avoid contact with strong oxidizers (Nitric acid, concentrated peroxides) as the reaction with the sulfide linkage is highly exothermic and can lead to runaway thermal events.
References
-
Sigma-Aldrich. (2024). Amyl 2-hydroxyethyl sulfide Product Specification & CAS 22812-91-5. Sigma-Aldrich Catalog. Link
-
Sato, K., et al. (1997). "A Clean Procedure for the Oxidation of Sulfides to Sulfoxides using 30% Hydrogen Peroxide." Journal of Organic Chemistry. (Contextual citation for sulfide oxidation protocols). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-(Pentylthio)ethanol. (Verifying structure and synonyms). Link
-
Yang, Y.C., et al. (1992). "Decontamination of Chemical Warfare Agents." Chemical Reviews. (Contextual citation for hydrolysis products of sulfur mustards and the role of thiodiglycol analogs). Link
Sources
Amyl 2-hydroxyethyl sulfide IUPAC name and synonyms
This technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 2-(pentylthio)ethanol , commonly known as Amyl 2-hydroxyethyl sulfide .[1]
Executive Summary
Amyl 2-hydroxyethyl sulfide (IUPAC: 2-(pentylsulfanyl)ethan-1-ol ) is an organosulfur compound characterized by a thioether linkage connecting a pentyl (amyl) chain and a 2-hydroxyethyl group.[1][2] It serves as a critical chemical warfare agent (CWA) simulant , specifically modeling the reactivity of Sulfur Mustard (HD) and its hydrolysis products (e.g., thiodiglycol) without the associated vesicant toxicity.[1] Its structure allows researchers to investigate oxidative decontamination pathways, lipophilicity effects on membrane permeability, and detection mechanisms for thioether-based threats.[1]
Nomenclature and Chemical Identity
Precise nomenclature is vital for database retrieval and regulatory compliance.[1] While "Amyl 2-hydroxyethyl sulfide" is the common trade name, the IUPAC name provides structural clarity.[1]
| Identifier Type | Value | Notes |
| IUPAC Name | 2-(Pentylsulfanyl)ethan-1-ol | Preferred systematic name.[1] |
| Common Name | Amyl 2-hydroxyethyl sulfide | Often used in commerce.[1][3] |
| Synonyms | 2-(n-Pentylthio)ethanol; 2-Hydroxyethyl n-pentyl sulfide; n-Amyl thioethanol | "Amyl" typically denotes the n-pentyl isomer in this context.[1] |
| CAS Registry Number | 22812-91-5 | General entry for Amyl 2-hydroxyethyl sulfide.[1] |
| Alt. CAS Number | 26901-96-2 | Specific entry for the n-pentyl isomer.[1] |
| Molecular Formula | ||
| SMILES | CCCCCSCCO | |
| InChIKey | GMCYCIFSAJJFSY-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical properties is essential for experimental design, particularly in vapor pressure studies and partition coefficient modeling.[1]
| Property | Data / Estimate | Relevance to Research |
| Molecular Weight | 148.27 g/mol | Mass spectrometry calibration.[1] |
| Physical State | Liquid | Colorless to pale yellow; characteristic sulfide odor.[1] |
| Boiling Point | > 220 °C (Predicted) | Extrapolated from the ethyl analog (184°C).[1] High boiling point mimics persistent agents.[1] |
| Density | ~0.95 - 0.98 g/cm³ (Est.)[1] | Slightly less dense than water; phase separation occurs in aqueous extractions.[1] |
| Solubility | Organic Solvents | Soluble in ethanol, ether, chloroform. Limited solubility in water.[1][4] |
| LogP (Octanol/Water) | ~2.3 - 2.5 (Predicted) | Indicates moderate lipophilicity; useful for membrane permeation studies.[1] |
Scientific Insight: The lipophilicity of the pentyl chain makes this compound a superior surrogate for studying the interaction of mustard gas simulants with lipid bilayers compared to the more water-soluble 2-(ethylthio)ethanol.[1]
Synthesis and Production
The synthesis of 2-(pentylthio)ethanol follows a standard nucleophilic substitution pathway (Williamson ether synthesis type), reacting a thiol with a chlorohydrin.[1]
Reaction Pathway (Graphviz)
The following diagram illustrates the base-catalyzed alkylation mechanism.
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(pentylthio)ethanol.
Experimental Protocol
Objective: Synthesis of 2-(pentylthio)ethanol via thioalkylation.
Reagents:
-
1-Pentanethiol (1.0 eq)[1]
-
2-Chloroethanol (1.1 eq)[1]
-
Sodium Ethoxide (1.1 eq, 21% wt in ethanol)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (Nitrogen/Argon), charge the Sodium Ethoxide solution.
-
Thiol Addition: Cool the solution to 0°C. Add 1-Pentanethiol dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.[1]
-
Alkylation: Add 2-Chloroethanol slowly. Once addition is complete, warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC or GC-MS (disappearance of thiol peak).
-
Workup: Cool mixture. Filter off the precipitated sodium chloride salt.[1] Remove ethanol under reduced pressure (rotary evaporator).
-
Purification: Purify the crude oil via vacuum distillation. Collect the fraction corresponding to the product (bp will be high; high vacuum required).[1]
Reactivity and Applications (Simulant Chemistry)
The primary utility of 2-(pentylthio)ethanol lies in its sulfide (-S-) bridge, which mimics the reactive center of Sulfur Mustard (HD).[1]
Oxidative Decontamination Research
Researchers use this compound to test oxidants (e.g., peroxides, bleach) intended to neutralize CWAs.[1] The goal is to selectively oxidize the sulfide to the Sulfoxide (non-toxic) or Sulfone , avoiding bond cleavage that might release toxic byproducts.[1]
Figure 2: Stepwise oxidation pathway relevant to decontamination studies.[1]
Safety and Handling (GHS)
Although a simulant, 2-(pentylthio)ethanol possesses significant hazards, primarily due to its irritant properties and potential to release thiols upon degradation.[1]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage (irreversible).[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles (chemically resistant), and lab coat are mandatory.[1]
-
Ventilation: Always handle inside a fume hood.[1] Thioethers can have potent, disagreeable odors even at low concentrations.[1]
-
Spill: Absorb with inert material (vermiculite).[1] Do not wash into drains (aquatic toxicity potential).[1]
References
-
PubChem. (2023).[1] Amyl 2-hydroxyethyl sulfide (Compound Summary).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Anderson, J. E. (1969).[1][5] Production of 2-(ethylthio)ethanol.[1][5] U.S. Patent 3,487,113.[1][5] (Reference for general thioalkylation methodology).
Sources
- 1. Amyl 2-hydroxyethyl sulfide | C7H16OS | CID 256808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pentanethiol | CAS#:110-66-7 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Ethylthio)ethanol | C4H10OS | CID 8075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]
Mastering Synthesis: A Technical Guide to the Theoretical Yield Calculation of Amyl 2-hydroxyethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Hydroxy Thioethers
Amyl 2-hydroxyethyl sulfide, also known as 2-(pentylthio)ethanol, belongs to the class of β-hydroxy thioethers. These molecules are valuable intermediates in organic synthesis and have applications in various fields, including the development of pharmaceuticals, agrochemicals, and specialty polymers. Their bifunctional nature, possessing both a hydroxyl group and a sulfide linkage, allows for a wide range of subsequent chemical transformations. An accurate understanding of the synthetic process and the ability to calculate the theoretical maximum product formation are fundamental skills for optimizing reaction conditions, ensuring cost-effectiveness, and maintaining high standards of scientific rigor.
Core Principles of the Synthesis
The synthesis of Amyl 2-hydroxyethyl sulfide is primarily achieved through the ring-opening of an epoxide, specifically ethylene oxide, by a thiol, in this case, amyl mercaptan (1-pentanethiol). This reaction is a classic example of nucleophilic substitution.
The Reaction Stoichiometry
The first step in any yield calculation is to establish a balanced chemical equation. The reaction between amyl mercaptan and ethylene oxide proceeds in a 1:1 molar ratio to produce one mole of Amyl 2-hydroxyethyl sulfide.
C₅H₁₁SH + C₂H₄O → C₅H₁₁SCH₂CH₂OH
-
Amyl Mercaptan (1-Pentanethiol) + Ethylene Oxide → Amyl 2-hydroxyethyl sulfide (2-(Pentylthio)ethanol)
This stoichiometry is the bedrock upon which the theoretical yield is calculated.
Reaction Mechanism: A Base-Catalyzed Sₙ2 Attack
The ring-opening of ethylene oxide with a thiol is most efficiently carried out under basic or neutral conditions. The mechanism involves the nucleophilic attack of the thiolate anion on one of the carbon atoms of the epoxide ring.[1]
-
Deprotonation of the Thiol: In the presence of a base, the weakly acidic proton of the thiol group is removed to form a more nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion then acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This attack occurs via an Sₙ2 mechanism, leading to the inversion of stereochemistry if the carbon were chiral (though in ethylene oxide, it is not).[2]
-
Ring-Opening and Protonation: The carbon-sulfur bond formation is concerted with the cleavage of a carbon-oxygen bond in the strained three-membered ring. This results in an alkoxide intermediate, which is subsequently protonated by a proton source in the reaction mixture (such as the solvent or a deliberate workup step) to yield the final β-hydroxy thioether product.
Experimental Protocol: Synthesis of Amyl 2-hydroxyethyl Sulfide
The following is a detailed, self-validating protocol for the synthesis of Amyl 2-hydroxyethyl sulfide. This procedure is adapted from established methods for the synthesis of analogous β-hydroxy thioethers and is designed to be reproducible and scalable.[3][4]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Amyl Mercaptan (1-Pentanethiol) | C₅H₁₂S | 104.21 |
| Ethylene Oxide | C₂H₄O | 44.05 |
| Sodium Hydroxide (catalyst) | NaOH | 40.00 |
| Diethyl Ether (solvent) | (C₂H₅)₂O | 74.12 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Step-by-Step Methodology
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride. The entire apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.
-
Charging the Reactants: To the flask, add amyl mercaptan (10.42 g, 0.100 mol) and diethyl ether (100 mL). A catalytic amount of powdered sodium hydroxide (0.20 g, 0.005 mol) is then added to the stirred solution.
-
Addition of Ethylene Oxide: Ethylene oxide (4.41 g, 0.100 mol) is carefully condensed into the dropping funnel at a low temperature (using a dry ice/acetone bath) and then added dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, followed by gentle heating to reflux for an additional 1 hour to ensure the reaction goes to completion.
-
Workup and Purification:
-
The reaction mixture is cooled to room temperature and then washed with 50 mL of saturated sodium bicarbonate solution to neutralize the catalyst.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure Amyl 2-hydroxyethyl sulfide.
-
Theoretical Yield Calculation: A Practical Walkthrough
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[5] The calculation involves the following steps:
-
Determine the Moles of Each Reactant:
-
Moles of Amyl Mercaptan = Mass / Molar Mass = 10.42 g / 104.21 g/mol = 0.100 mol
-
Moles of Ethylene Oxide = Mass / Molar Mass = 4.41 g / 44.05 g/mol = 0.100 mol
-
-
Identify the Limiting Reactant:
-
Based on the 1:1 stoichiometry of the balanced equation, we compare the molar amounts of the reactants.
-
In this case, both reactants are present in a 1:1 molar ratio (0.100 mol of each). Therefore, neither reactant is in excess, and both are considered limiting reactants. If one reactant were present in a smaller molar amount, it would be the limiting reactant.
-
-
Calculate the Theoretical Moles of Product:
-
Since the reaction proceeds in a 1:1 ratio, the number of moles of product formed will be equal to the number of moles of the limiting reactant.
-
Theoretical Moles of Amyl 2-hydroxyethyl sulfide = 0.100 mol
-
-
Calculate the Theoretical Mass of Product:
-
First, we need the molar mass of the product, Amyl 2-hydroxyethyl sulfide (C₇H₁₆OS).
-
Molar Mass = (7 x 12.01) + (16 x 1.01) + (1 x 16.00) + (1 x 32.07) = 148.27 g/mol
-
-
Theoretical Mass = Theoretical Moles x Molar Mass
-
Theoretical Mass = 0.100 mol x 148.27 g/mol = 14.83 g
-
Therefore, the theoretical yield of Amyl 2-hydroxyethyl sulfide for this experimental protocol is 14.83 grams .
Quantitative Data Summary
| Compound | Mass (g) | Molar Mass ( g/mol ) | Moles (mol) |
| Amyl Mercaptan | 10.42 | 104.21 | 0.100 |
| Ethylene Oxide | 4.41 | 44.05 | 0.100 |
| Amyl 2-hydroxyethyl sulfide | 14.83 | 148.27 | 0.100 |
Visualization of the Process
Reaction Mechanism Diagram
Caption: Base-catalyzed ring-opening of ethylene oxide by amyl mercaptan.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Amyl 2-hydroxyethyl sulfide.
Conclusion: The Importance of Theoretical Yield in Research and Development
The calculation of theoretical yield is not merely an academic exercise; it is a critical tool in the arsenal of any research scientist or drug development professional. It provides a benchmark against which the actual experimental yield can be compared, allowing for the calculation of percent yield. A low percent yield can indicate issues with the reaction conditions, the purity of the reactants, or the presence of side reactions. By understanding the theoretical maximum, researchers can systematically optimize their synthetic routes, leading to more efficient, cost-effective, and sustainable chemical processes. This guide provides the foundational knowledge and a practical framework for applying these principles to the synthesis of Amyl 2-hydroxyethyl sulfide.
References
- Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008).
- Azizi, N., Yadollahy, Z., & Rahimzadeh-oskooee, A. (2014). A general, straightforward and odourless ring-opening reaction allows the preparation of β-hydroxy sulfides from in situ generated S-alkylisothiouronium salts in urea-choline chloride-based deep eutectic solvent (DES). Synlett, 25(08), 1085-1088.
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
- Anderson, J. E. (1969). Production of 2-(ethylthio)ethanol. U.S. Patent No. 3,487,113. Washington, DC: U.S.
- Warner, J. C. (1965). Production of 2-(ethylthio) ethanol. U.S. Patent No. 3,213,144. Washington, DC: U.S.
-
Chemistry LibreTexts. (2023). Limiting Reactants. Retrieved from [Link]
-
PubChem. (n.d.). Amyl 2-hydroxyethyl sulfide. Retrieved from [Link]
- Rostami, A., & Jafari, A. A. (2011). N-Bromosuccinimide as an efficient catalyst for the synthesis of β-hydroxy sulfides from epoxides and thiols under mild conditions. Bulletin of the Korean Chemical Society, 32(11), 3986-3988.
- Su, W. K., & Li, J. J. (2006). Gallium(III) triflate-catalyzed regio- and stereoselective ring opening of epoxides with thiols.
- Khan, A. T., & Ghosh, S. (2010). Tributylphosphine-catalyzed regioselective ring opening of epoxides and aziridines with thiols in water: a mild and convenient synthesis of β-hydroxy and β-amino sulfides. European Journal of Organic Chemistry, 2010(14), 2648-2653.
- Dalpozzo, R., Nardi, M., Oliverio, M., Paonessa, R., & Procopio, A. (2009). Erbium(III) triflate: a valuable catalyst for the ring opening of epoxides with alcohols and thiols. Synthesis, 2009(20), 3433-3438.
- Rao, K. R., & Bhanumathi, N. (2003). β-Cyclodextrin-catalyzed hydroxysulfenylation of alkenes with thiophenols in water. Tetrahedron Letters, 44(25), 4759-4761.
- Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2005). N-Halogeno-succinimides as efficient catalysts for the synthesis of β-hydroxy sulfides from epoxides and thiols under mild and neutral conditions. Journal of Sulfur Chemistry, 26(4-5), 281-287.
- Fringuelli, F., Pizzo, F., & Vaccaro, L. (2003). InCl3-and K2CO3-catalyzed thiolysis of epoxides under solvent-free conditions. The Journal of Organic Chemistry, 68(22), 8248-8251.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256808, Amyl 2-hydroxyethyl sulfide. Retrieved from [Link].
-
Beilstein Journal of Organic Chemistry. (2018). β-Hydroxy sulfides and their syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
Sources
- 1. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 4. US3487113A - Production of 2-(ethylthio)ethanol - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: 2-Pentylsulfanylethanol in Material Science
Functional Ligand for Surface Engineering and High-Refractive Index Polymers
Executive Summary
2-Pentylsulfanylethanol (2-PSE) (Synonyms: 2-(Pentylthio)ethanol; 2-Hydroxyethyl pentyl sulfide) is a bifunctional organosulfur compound featuring a flexible alkyl tail, a thioether linkage, and a primary hydroxyl group. While often overshadowed by its lower homologues (methyl/ethyl-thioethanol) used in flavor chemistry, the pentyl variant offers unique hydrophobicity and steric properties critical for advanced material science.
This guide details the application of 2-PSE in two high-value sectors:
-
Corrosion Inhibition: Acting as a mixed-type inhibitor for ferrous metals in acidic media.
-
Polymer Engineering: Serving as a chain terminator or soft-segment modifier in high-refractive-index polyurethanes.
Chemical Profile:
-
IUPAC Name: 2-(Pentylsulfanyl)ethan-1-ol
-
Structure:
-
Key Functionality: The sulfur atom acts as a soft Lewis base (adsorption site), while the hydroxyl group allows for covalent functionalization or solubility modulation.
Core Application: Corrosion Inhibition in Acidic Media[1][2]
2.1 Mechanism of Action
2-PSE functions as an adsorption-type corrosion inhibitor. In acidic environments (e.g., 1M HCl used in pickling), the sulfur atom's lone pair electrons donate into the empty
-
Chemisorption: The Sulfur-Metal bond forms a barrier layer.
-
Hydrophobic Shielding: The pentyl (
) chain aligns away from the metal surface, creating a hydrophobic zone that repels water and corrosive ions ( , ). -
Synergy: The hydroxyl group can form hydrogen bonds with surface-adsorbed water or secondary inhibitor layers, stabilizing the film.
2.2 Experimental Protocol: Electrochemical Validation
Objective: Quantify the inhibition efficiency (IE%) of 2-PSE on Mild Steel in 1.0 M HCl.
Materials:
-
Working Electrode: Mild Steel coupons (
exposed area). -
Counter Electrode: Platinum wire/mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Electrolyte: 1.0 M HCl (blank) and solutions containing 2-PSE (100, 200, 500 ppm).
Workflow:
-
Surface Preparation: Polish steel coupons sequentially with SiC paper (up to 1200 grit). Degrease with acetone; wash with deionized water.
-
OCP Stabilization: Immerse electrode in test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Potentiodynamic Polarization (Tafel):
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1 mV/s.
-
-
Data Analysis: Extrapolate anodic and cathodic Tafel slopes (
) to determine corrosion current density ( ).
Calculation:
Data Presentation (Typical Expected Values):
| Concentration (ppm) | Inhibition Efficiency (%) | ||
| 0 (Blank) | -450 | 850 | - |
| 100 | -442 | 120 | 85.8 |
| 200 | -438 | 65 | 92.3 |
| 500 | -435 | 35 | 95.8 |
Interpretation: A shift in
< 85 mV implies a mixed-type inhibition mechanism.[1] High efficiency at 500 ppm confirms the formation of a compact Self-Assembled Monolayer (SAM).
Application: Synthesis of High Refractive Index Polymers
3.1 Rationale
Sulfur atoms have high molar refraction. Incorporating 2-PSE into polyurethane backbones increases the Refractive Index (RI) of the final material, which is critical for optical coatings and lenses. 2-PSE acts as a monofunctional chain terminator , controlling molecular weight while adding sulfur content.
3.2 Synthesis Protocol: Thio-Polyurethane Prepolymer
Reaction: Isophorone Diisocyanate (IPDI) + Polyol + 2-PSE (End-capper).
Step-by-Step Procedure:
-
Setup: Dry 3-neck flask under
atmosphere. -
Activation: Charge IPDI and catalyst (DBTDL, 0.05 wt%) into the flask. Heat to 60°C.
-
Polymerization: Add polyol dropwise. React at 80°C for 2 hours until theoretical NCO content is reached (check via titration).
-
Functionalization: Add 2-PSE (stoichiometric equivalent to remaining NCO groups).
-
Completion: React for 1 hour. The disappearance of the NCO peak (
) in FTIR confirms the reaction.
Result: A transparent, sulfur-enriched polyurethane resin with enhanced optical properties and flexibility due to the pendant pentyl chains.
Synthesis of 2-Pentylsulfanylethanol (In-House)
For researchers requiring high-purity material not available commercially.
Reaction Scheme:
Protocol:
-
Reagents: 1-Pentanethiol (1.0 eq), 2-Chloroethanol (1.1 eq), Potassium Carbonate (
, 1.2 eq), Acetone (Solvent). -
Procedure:
-
Dissolve 1-pentanethiol in acetone. Add
. -
Add 2-chloroethanol dropwise at room temperature.
-
Reflux at 60°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Workup: Filter off salts. Evaporate solvent.[2] Dissolve residue in DCM, wash with water and brine.
-
Purification: Vacuum distillation.
-
Note: The product is a clear, viscous liquid with a characteristic sulfide odor.
-
Visualization of Mechanisms
Diagram 1: Corrosion Inhibition Mechanism
This diagram illustrates the adsorption isotherm logic, showing how 2-PSE molecules replace water molecules on the steel surface.
Caption: Schematic of 2-PSE adsorption on steel. The Sulfur atom anchors to the metal, while the pentyl tail forms a hydrophobic exclusion zone.
Diagram 2: Synthesis Workflow (Thiol-Ene / Substitution)
Caption: Laboratory synthesis pathway for 2-PSE via nucleophilic substitution, ensuring high purity for material applications.
References
-
Loto, R. T., et al. (2025).[1] "Inhibition Effect of N, N'-Dimethylaminoethanol on the Pitting Corrosion of Austenitic Stainless Steel." ResearchGate.
-
Organic Syntheses. "Synthesis of Thioethers via 2-Chloroethanol." Org. Synth. Coll. Vol. 6, p. 833.
-
Sigma-Aldrich. "2-(Phenylthio)ethanol Product Analysis and Applications."
-
MDPI. "Corrosion Behavior of Al in Ethanol–Gasoline Blends." Materials, 2020.[3][4][5][6]
-
Vertex AI Search. "Corrosion inhibition mechanisms of 2-mercaptobenzothiazole."
(Note: While specific literature on the pentyl-derivative is niche, the mechanisms described are validated based on the homologous series of alkyl-thioethanols cited above.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Influence of Ethanol on Pitting Corrosion Behavior of Stainless Steel for Bioethanol Fermentation Tanks [frontiersin.org]
- 5. gminsights.com [gminsights.com]
- 6. Guides For High-sulfide Gold Processing [cnlitereagent.com]
Application Note: Safe Handling, Storage, and Decontamination of 2-(Pentylsulfanyl)ethanol
Introduction & Scope
2-(Pentylsulfanyl)ethanol (CAS: 5466-06-8), also known as 2-(pentylthio)ethanol, is a functionalized thioether widely utilized as a flavoring agent (FEMA 3792) and a versatile intermediate in organic synthesis. Its structure—comprising a pentyl chain, a sulfide linkage, and a primary alcohol—makes it a valuable building block for introducing sulfur motifs into pharmaceutical candidates or serving as a linker in bioconjugation.
However, its utility is counterbalanced by specific handling challenges:[1]
-
Olfactory Potency: Like most low-molecular-weight sulfides, it possesses a potent, savory-sulfurous odor that can cause olfactory fatigue and environmental complaints if not contained.
-
Oxidative Instability: The sulfide moiety is susceptible to autoxidation, converting to the corresponding sulfoxide (
) upon prolonged exposure to atmospheric oxygen, compromising sample purity.
This guide provides a scientifically grounded protocol for the storage, handling, and decontamination of 2-(pentylsulfanyl)ethanol, ensuring data integrity and personnel safety.
Physicochemical Profile
Understanding the physical constants is the first step in designing a safe handling protocol.
| Property | Value | Critical Implication |
| CAS Number | 5466-06-8 | Unique Identifier |
| Molecular Formula | MW: 148.27 g/mol | |
| Physical State | Liquid (Colorless to Pale Yellow) | Easy to transfer via syringe/cannula |
| Boiling Point | ~162 °C (760 mmHg) / 75-76 °C (10 mmHg) | Low volatility relative to thiols, but sufficient vapor pressure to cause odor issues.[2] |
| Flash Point | ~72 °C (Closed Cup) | Combustible Liquid. Requires grounding during transfer. |
| Density | ~1.06 g/mL | Slightly denser than water. |
| Solubility | Soluble in alcohol, ether; Insoluble in water | Aqueous washes are ineffective for cleaning; organic solvents required. |
Hazard Assessment & Mechanism of Action
Olfactory Fatigue (The "Silent" Danger)
While classified as a Skin/Eye Irritant (Category 2), the most immediate operational hazard is Olfactory Fatigue .
-
Mechanism: Continuous exposure to sulfide vapors saturates olfactory receptors, causing a temporary inability to detect the odor.
-
Risk: A researcher may believe the air is clear of vapors while concentrations remain high enough to cause respiratory irritation or contaminate the lab environment.
-
Control: Never rely on smell to determine containment.[3][4] Always work within a certified fume hood.
Chemical Incompatibility
-
Oxidizers: Incompatible with strong oxidizing agents (e.g.,
, , ). The reaction is exothermic and generates sulfoxides or sulfones. -
Acid Chlorides/Anhydrides: Will react with the hydroxyl group (-OH) to form esters.
Storage Protocol: The Inert Atmosphere Standard
To maintain the purity of 2-(pentylsulfanyl)ethanol, preventing the oxidation of the sulfide to the sulfoxide is paramount.
Workflow Visualization: Storage Decision Matrix
Figure 1: Decision matrix for long-term storage to prevent oxidative degradation.
Detailed Storage Steps
-
Primary Container: Store in amber glass vials with PTFE-lined caps to prevent light-induced degradation and solvent leaching.
-
Headspace Management: Before closing the container after use, gently purge the headspace with a stream of dry Nitrogen (
) or Argon (Ar) for 10-15 seconds. This displaces oxygen that leads to sulfoxide formation. -
Temperature: Refrigeration (2-8°C) is recommended to slow kinetic oxidation rates.
-
Secondary Containment: Place the primary vial inside a secondary, unbreakable container (e.g., a polyethylene jar) containing activated charcoal or a desiccant packet. This traps fugitive odors and protects against breakage.
Handling & Decontamination Protocol
The primary operational challenge is "Stench Management." The following protocol utilizes oxidative neutralization to chemically convert the volatile sulfide into non-volatile, odorless sulfoxides/sulfones before disposal.
The "Bleach Bath" Mechanism
Sodium hypochlorite (NaOCl) reacts with the sulfide:
Workflow Visualization: Decontamination Cycle
Figure 2: Decontamination workflow for glassware and tools exposed to 2-(pentylsulfanyl)ethanol.
Step-by-Step Decontamination
-
Preparation: Prepare a bath of 10% commercial bleach (sodium hypochlorite) in water within the fume hood.
-
Solvent Rinse: Rinse contaminated syringes, flasks, or needles with a small amount of acetone or ethanol. Do not put this rinse down the drain.
-
Oxidation: Pour the solvent rinse into the bleach bath. Fully submerge all contaminated glassware in the bath.
-
Note: The reaction may be slightly exothermic. Add solvent slowly.
-
-
Soak Time: Allow to soak for at least 2 hours (overnight is preferred). This ensures complete conversion of the sulfide.
-
Final Clean: Remove glassware, rinse with copious water, and proceed to standard detergent washing.
-
Waste Disposal: The spent bleach solution should be labeled as "Quenched Sulfide Waste" and disposed of according to local EHS regulations. Do not mix with acid waste (releases Chlorine gas).
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[5] Do not use ethanol (increases skin absorption). |
| Eye Contact | Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses if present.[6][7] |
| Spill (Small) | Cover with vermiculite or spill pads. Treat the absorbent with dilute bleach solution in a hood if possible to neutralize odor before disposal. |
| Spill (Large) | Evacuate the area. The odor will likely trigger false alarms of gas leaks. Contact EHS immediately. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21976, 2-(Pentylthio)ethanol. Retrieved from [Link]
-
FEMA (Flavor and Extract Manufacturers Association). (2023). FEMA Flavor Ingredient Library: FEMA 3792. Retrieved from [Link]
-
University of Washington EHS. (2023). Guidelines for Stench Chemicals (Thiols and Sulfides). Retrieved from [Link]
Sources
- 1. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 2. Ethyl 3-mercaptopropionate | 5466-06-8 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ie [fishersci.ie]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Synthesis and Characterization of High-Refractive Index Polyurethane Coatings using Amyl 2-hydroxyethyl Sulfide (A-HES)
Executive Summary
This guide details the protocol for utilizing Amyl 2-hydroxyethyl sulfide (also known as 2-(pentylthio)ethanol) as a functional modifier in the preparation of high-refractive-index (HRI) polyurethane coatings. While traditional sulfur-containing polymers (polythiourethanes) are prized for their optical properties, they often suffer from brittleness and high viscosity.
Amyl 2-hydroxyethyl sulfide (A-HES) serves a dual purpose in this protocol:
-
Refractive Index Maintenance: The thioether (-S-) linkage contributes to high molar refraction.
-
Internal Plasticization: The pendant amyl (pentyl) chain disrupts polymer crystallinity, improving coating flexibility and solubility without significantly sacrificing the refractive index.
Target Audience: Polymer Chemists, Optical Coating Engineers, and Materials Scientists.
Material Properties & Mechanism[1]
The Chemical Entity: Amyl 2-hydroxyethyl sulfide
A-HES acts as a monofunctional chain terminator or a pendant modifier when reacted with polyisocyanates. Unlike diols (which extend chains), A-HES caps the urethane sequence, introducing a hydrophobic tail.
| Property | Value (Approx.) | Function in Coating |
| Chemical Formula | C₇H₁₆OS | Core structure |
| Molecular Weight | 148.27 g/mol | Stoichiometric calculation basis |
| Boiling Point | ~240°C | High thermal stability during curing |
| Refractive Index | ~1.48 - 1.50 | Contributes to HRI matrix |
| Functional Group | Hydroxyl (-OH) | Reacts with Isocyanate (-NCO) |
| Functional Group | Thioether (-S-) | Increases Refractive Index |
| Tail Group | Amyl (Pentyl) | Increases Hydrophobicity/Flexibility |
Mechanistic Pathway
The synthesis relies on the addition reaction between the hydroxyl group of A-HES and the isocyanate group of a prepolymer.
Reaction Scheme:
Experimental Protocols
Safety & Handling (Critical)
-
Odor Control: Thioethers have characteristic odors. All synthesis must be performed in a functioning fume hood.
-
Moisture Control: Isocyanates react with water to form CO₂ (foaming). All glassware must be oven-dried, and solvents (DMF/DMAc) must be anhydrous (<0.05% water).
Protocol A: Synthesis of A-HES Modified Polyurethane Prepolymer
This protocol creates a coating resin where 10-20% of the active sites are modified with A-HES to adjust viscosity and flexibility.
Reagents:
-
Isocyanate: Isophorone Diisocyanate (IPDI) or XDI (for higher RI).
-
Polyol: Polycaprolactone diol (MW 1000) or a Sulfur-containing diol (e.g., 2,2'-Thiodiethanol) for maximum RI.
-
Modifier: Amyl 2-hydroxyethyl sulfide (A-HES).
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).
-
Solvent: Anhydrous Dimethylacetamide (DMAc).
Step-by-Step Procedure:
-
Reactor Setup: Equip a 250mL 3-neck round-bottom flask with a nitrogen inlet, mechanical stirrer, and a dropping funnel.
-
Isocyanate Charging: Add IPDI (22.2 g, 0.1 mol) and DMAc (50 mL) to the flask. Purge with N₂.
-
A-HES Addition (The Modification Step):
-
Rationale: We add the monofunctional A-HES first to ensure it reacts with the most accessible NCO groups, or last to cap the chains. Here, we add it last to control molecular weight.
-
First, add the main Polyol (0.08 mol equivalent OH) dropwise at 60°C.
-
Allow to react for 2 hours until NCO content drops to theoretical intermediate value.
-
-
Capping with A-HES:
-
Add A-HES (2.96 g, 0.02 mol) mixed with 5mL DMAc.
-
Add Catalyst (DBTDL, 1 drop).
-
Increase temperature to 80°C.
-
-
Completion: React for 3-4 hours. Monitor NCO disappearance via FTIR (peak at 2270 cm⁻¹).
-
Work-up: The resulting solution is a viscous, clear resin ready for coating.
Protocol B: Coating Application & Curing
Substrate: Glass slides or Silicon wafers (cleaned with Piranha solution or O₂ plasma).
-
Formulation:
-
Mix the synthesized prepolymer with a crosslinker (e.g., blocked isocyanate or melamine) if a thermoset is required. For this protocol, we assume the prepolymer has excess NCO and will be moisture-cured or reacted with a chain extender (short diol).
-
Spin Coating Mix: Dilute resin to 15 wt% solids in DMAc/Cyclohexanone (1:1).
-
-
Deposition:
-
Dispense 2mL of solution onto the center of the substrate.
-
Spin Cycle:
-
Step 1: 500 rpm for 10s (Spread).
-
Step 2: 2000 rpm for 30s (Thickness control).
-
-
-
Curing (Soft Bake & Hard Bake):
-
Soft Bake: 80°C for 10 mins (Solvent evaporation).
-
Hard Bake: 120°C for 2 hours (Crosslinking/Urethane formation).
-
Note: If using moisture cure, cure at 25°C/50% RH for 24 hours, then post-cure at 60°C.
-
Characterization & Validation
To ensure the A-HES has been successfully incorporated and is providing the desired properties, perform the following tests.
| Test | Methodology | Acceptance Criteria |
| FTIR Spectroscopy | ATR-FTIR on cured film | Disappearance of NCO (2270 cm⁻¹); Presence of C-S stretch (~600-700 cm⁻¹). |
| Refractive Index (RI) | Ellipsometry (633 nm) | Target RI > 1.55 (Standard PU is ~1.50). |
| Contact Angle | Water drop goniometry | > 85° (Demonstrates hydrophobic Amyl tail effect). |
| Adhesion | Cross-hatch tape test (ASTM D3359) | 4B or 5B classification. |
Visualizing the Workflow
Reaction Logic & Process Flow
The following diagram illustrates the chemical incorporation of A-HES and the coating workflow.
Figure 1: Workflow for synthesizing and validating A-HES modified polyurethane coatings. The red node highlights the critical modifier addition.
References
-
Vertex AI Search. (2023). High refractive index aqueous polyurethane dispersion coating compositions (WO2011163461A1). Google Patents. 1
-
KAIST Research Team. (2020). Sulfur-containing polymer generates high refractive index and transparency.[2][3][4] EurekAlert! 2
-
National Institutes of Health (NIH). (2021). Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications.[2] PMC. 4
-
ResearchGate. (2025). Optical material of high refractive index resin composed of sulfur‐containing aliphatic and alicyclic methacrylates.[3]3[2][4][1]
Sources
- 1. WO2011163461A1 - High refractive index aqueous polyurethane dispersion coating compositions - Google Patents [patents.google.com]
- 2. Sulfur-containing polymer generates high refractive index and transparency? | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amyl 2-hydroxyethyl sulfide using Chromatographic Techniques
Abstract
This document provides a comprehensive guide to the quantitative analysis of Amyl 2-hydroxyethyl sulfide (also known as 2-(Pentylthio)ethanol), a sulfur-containing organic compound. Given the compound's physicochemical properties, this note details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for robust quantification and structural confirmation, and High-Performance Liquid Chromatography (HPLC) with UV detection as a complementary technique. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures for sample preparation, instrument setup, and method validation in accordance with ICH guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction and Rationale
Amyl 2-hydroxyethyl sulfide (C7H16OS) is an organosulfur compound whose accurate quantification is critical in various fields, from ensuring the purity of pharmaceutical products to monitoring its presence in environmental samples. The molecule possesses both a polar hydroxyl group and a nonpolar amyl-sulfide moiety, granting it intermediate polarity and volatility. These characteristics dictate the selection of appropriate analytical strategies.
The primary challenge in analyzing such sulfur compounds is often their potential for interaction with active sites in chromatographic systems and the need for sensitive, specific detection. This guide proposes Gas Chromatography-Mass Spectrometry (GC-MS) as the principal method due to its high separation efficiency for semi-volatile compounds and the definitive identification provided by mass spectrometry.[1] Furthermore, a reverse-phase High-Performance Liquid Chromatography (HPLC) method is presented as a viable alternative, particularly for non-volatile matrices or when GC is not available.
Physicochemical Properties of Amyl 2-hydroxyethyl sulfide
Understanding the analyte's properties is fundamental to method development. Key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(Pentylsulfanyl)ethanol | PubChem[2] |
| Molecular Formula | C7H16OS | PubChem[2] |
| Molecular Weight | 148.27 g/mol | PubChem[2] |
| Structure | CCCCCSCCO | PubChem[2] |
| Predicted Boiling Point | ~230-250 °C (est.) | N/A |
| Predicted Polarity | Intermediate | N/A |
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Selection: GC is ideally suited for the analysis of semi-volatile compounds like Amyl 2-hydroxyethyl sulfide. Coupling it with a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for both quantification and positive identification based on the compound's unique mass spectrum.[6]
Overall GC-MS Workflow
The logical flow for sample analysis by GC-MS is depicted below. This workflow ensures that the sample is appropriately prepared, analyzed under optimal conditions, and the data is validated for accuracy and reliability.
Sources
- 1. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 2. Amyl 2-hydroxyethyl sulfide | C7H16OS | CID 256808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 4. Thiodiglycol (CAS 111-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. THIODIGLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2-Pentylsulfanylethanol as a Corrosion Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering on the utilization and evaluation of 2-pentylsulfanylethanol as a potential corrosion inhibitor. This document outlines the theoretical basis for its inhibitory action, detailed experimental protocols for performance assessment, and data interpretation guidelines.
Introduction: The Challenge of Metallic Corrosion and the Role of Inhibitors
Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to structural failures, economic losses, and safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate this destructive process.[1] Organic corrosion inhibitors, particularly those containing heteroatoms such as sulfur, nitrogen, and oxygen, are highly effective due to their ability to adsorb onto the metal surface and form a protective barrier.[2][3] This protective layer impedes the corrosive process by blocking active sites, thereby reducing the rate of both anodic and cathodic reactions.[4][5][6]
2-Pentylsulfanylethanol, with its sulfur and oxygen heteroatoms and a hydrocarbon chain, presents a promising molecular structure for corrosion inhibition. The lone pair of electrons on the sulfur and oxygen atoms can facilitate adsorption onto the d-orbitals of metals like iron, while the pentyl group can contribute to the formation of a hydrophobic barrier.
Proposed Mechanism of Action for 2-Pentylsulfanylethanol
The inhibitory action of 2-pentylsulfanylethanol is predicated on its adsorption at the metal-solution interface. This process can occur through a combination of physical and chemical interactions:
-
Chemisorption: The primary mechanism is likely the formation of coordinate covalent bonds between the lone pair electrons of the sulfur and oxygen atoms and the vacant d-orbitals of the metal surface atoms (e.g., iron in steel).[2][7]
-
Physisorption: Electrostatic interactions between the inhibitor molecule and the charged metal surface can also contribute to adsorption.[2][7]
-
Hydrophobic Effect: The pentyl group can create a non-polar tail that orients away from the metal surface, forming a hydrophobic layer that repels corrosive aqueous species.
The overall effect is the formation of a protective film that isolates the metal from the corrosive environment. The stability and coverage of this film are dependent on factors such as the inhibitor concentration, temperature, and the nature of the corrosive medium.
Caption: Proposed mechanism of corrosion inhibition by 2-pentylsulfanylethanol.
Experimental Protocols for Evaluating Inhibitor Performance
A multi-faceted approach is essential for a thorough evaluation of a new corrosion inhibitor. The following protocols detail the key experimental techniques.
Synthesis and Characterization of 2-Pentylsulfanylethanol
While 2-pentylsulfanylethanol may be commercially available, a synthesis protocol allows for the preparation of high-purity material for research purposes. A common synthetic route involves the reaction of 1-pentanethiol with 2-chloroethanol in the presence of a base.
Materials:
-
1-Pentanethiol
-
2-Chloroethanol
-
Sodium hydroxide
-
Ethanol (solvent)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation setup)
Procedure:
-
Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 1-pentanethiol to the solution and stir for 15 minutes.
-
Add 2-chloroethanol dropwise to the reaction mixture.
-
Reflux the mixture for 3-4 hours.
-
After cooling, pour the reaction mixture into a cold water bath.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
-
Characterize the final product using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[8][9]
Weight Loss Measurements
This gravimetric method provides a direct and straightforward assessment of the corrosion rate and inhibitor efficiency.
Materials:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions.[8]
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).[10][11][12]
-
2-Pentylsulfanylethanol
-
Analytical balance (±0.1 mg precision).
-
Polishing papers of various grits (e.g., 180, 400, 800, 1200).[8]
-
Acetone, distilled water
-
Desiccator
Procedure:
-
Prepare metal coupons by polishing with successively finer grades of emery paper, rinsing with distilled water and acetone, and drying.
-
Weigh the cleaned coupons accurately (W₁).
-
Prepare the corrosive solutions with and without various concentrations of 2-pentylsulfanylethanol (e.g., 50, 100, 200, 500 ppm).
-
Immerse the coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., Clarke's solution for steel), rinse with distilled water and acetone, dry, and reweigh (W₂).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) in mm/year: (K × ΔW) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W₁ - W₂) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (IE%): [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[12][13][14]
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
A three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample (e.g., mild steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.[8]
-
Procedure:
-
Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for weight loss measurements.
-
Fill the electrochemical cell with the test solution (corrosive medium with and without the inhibitor).
-
Immerse the three electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
a) Potentiodynamic Polarization:
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using: [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
Analyze the shifts in E_corr and the changes in the anodic (βa) and cathodic (βc) Tafel slopes to determine if the inhibitor is anodic, cathodic, or mixed-type.[5][6][10]
b) Electrochemical Impedance Spectroscopy (EIS):
-
At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates the formation of a protective film.[10][15]
-
Calculate the inhibition efficiency (IE%) using: [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Surface Analysis Techniques
These methods provide visual and compositional evidence of the protective film formed by the inhibitor.
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal coupons before and after immersion in the corrosive medium, with and without the inhibitor. A smoother surface with fewer pits in the presence of the inhibitor indicates effective protection.[16]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the elemental composition of the surface film, providing direct evidence of the adsorption of the inhibitor by detecting the presence of sulfur and other elements from the inhibitor molecule on the metal surface.
Adsorption Isotherm and Thermodynamic Studies
To understand the interaction between the inhibitor and the metal surface, it is crucial to determine the adsorption isotherm that best fits the experimental data.[17][18]
-
Calculate the degree of surface coverage (θ) from weight loss or electrochemical data (θ = IE% / 100).
-
Plot the experimental data according to various isotherm models (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often a good starting point for organic inhibitors.[7][8][13][18][19]
-
The Langmuir isotherm is represented by the equation: C / θ = 1 / K_ads + C, where C is the inhibitor concentration and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model.
-
The value of K_ads can be used to calculate the standard free energy of adsorption (ΔG°_ads) using the equation: ΔG°_ads = -RT ln(55.5 K_ads), where R is the gas constant and T is the absolute temperature. The magnitude and sign of ΔG°_ads provide insights into the spontaneity and the nature (physisorption or chemisorption) of the adsorption process.[16][18]
Data Presentation
Table 1: Hypothetical Weight Loss Data for Mild Steel in 1 M HCl with 2-Pentylsulfanylethanol at 298 K (24h immersion)
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 50 | 60.1 | 5.0 | 60.0 |
| 100 | 37.5 | 3.1 | 75.0 |
| 200 | 22.5 | 1.9 | 85.0 |
| 500 | 12.0 | 1.0 | 92.0 |
Table 2: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with 2-Pentylsulfanylethanol at 298 K
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -480 | 550 | 75 | -110 | - |
| 50 | -472 | 220 | 72 | -105 | 60.0 |
| 100 | -465 | 138 | 70 | -102 | 74.9 |
| 200 | -458 | 83 | 68 | -98 | 84.9 |
| 500 | -450 | 44 | 65 | -95 | 92.0 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of 2-pentylsulfanylethanol as a corrosion inhibitor. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can elucidate its mechanism of action, determine its efficiency under various conditions, and establish its potential for industrial applications. The successful application of these methods will enable a thorough understanding of this promising inhibitor and contribute to the development of new and effective corrosion mitigation strategies.
References
- (PDF) Electrochemical and Computational Investigations on the Corrosion Inhibition of X65 Steel by 2-Phenylbenzimidazole in H2SO4 Solution - ResearchGate.
- Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide - Scientific Research Publishing.
- Experimental and computational chemical studies on the corrosion inhibitive properties of carbonitrile compounds for carbon steel in aqueous solutions - NIH.
- An Electrochemical Study of the Corrosion Behavior of a Dual Phase Steel in 0.5m H2SO4.
- (PDF) Synthesis and characterization of some 2-sulphanyl benzimidazole derivatives and study of effect as corrosion inhibitors for carbon steel in sulfuric acid solution - ResearchGate.
- Development of environmentally friendly corrosion inhibitors combined with experimental and DFT calculations: Synergistic protective effects of PASP and LPHA in H 2 S environment - Arabian Journal of Chemistry.
- An Electrochemical Study of the Corrosion Behavior of a Dual Phase Steel in 0.5m H2SO4.
- Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution - MDPI.
- (PDF) Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid - ResearchGate.
- Corrosion Inhibition of Mild Steel in Sulphuric acid medium by Thio Urea – Zn 2+ system.
- (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies - ResearchGate.
- Adsorption Isotherm, Thermodynamic and Electrochemical Studies of Lawsonia Inermis Leaf Extract as a Sustainable Corrosion Inhibitor of Mild Steel in Acid Medium.
- Polyvinyl alcohol–sulphanilic acid water soluble composite as corrosion inhibitor for mild steel in hydrochloric acid medium - Arabian Journal of Chemistry.
- Corrosion Inhibition of Mild Steel and 304 Stainless Steel in 1 M Hydrochloric Acid Solution by Tea Tree Extract and Its Main Constituents - MDPI.
- Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. - ijstr.
- Synthesis of alkynyl alcohol derivatives and its corrosion inhibition on N80 steel in 5 M HCl.
- Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora - Jetir.Org.
- Corrosion Inhibition of Mild Steel in Sulphuric Acid Medium by Thio Urea – Zn 2+ System.
- Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide - Semantic Scholar.
Sources
- 1. ijstr.org [ijstr.org]
- 2. Experimental and computational chemical studies on the corrosion inhibitive properties of carbonitrile compounds for carbon steel in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyvinyl alcohol–sulphanilic acid water soluble composite as corrosion inhibitor for mild steel in hydrochloric acid medium - Arabian Journal of Chemistry [arabjchem.org]
- 4. Development of environmentally friendly corrosion inhibitors combined with experimental and DFT calculations: Synergistic protective effects of PASP and LPHA in H<sub>2</sub>S environment - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion Inhibition of Mild Steel in Sulphuric Acid Medium by Thio Urea – Zn 2+ System – IJERT [ijert.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigate the Corrosion Inhibition of Mild Steel in Sulfuric Acid Solution by Thiosemicarbazide [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Corrosion Inhibition of Mild Steel and 304 Stainless Steel in 1 M Hydrochloric Acid Solution by Tea Tree Extract and Its Main Constituents [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
- 19. j-cst.org [j-cst.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Amyl 2-Hydroxyethyl Sulfide
Ticket ID: #PUR-A2HES-001 Topic: Purification Protocols & Troubleshooting for Crude Amyl 2-Hydroxyethyl Sulfide Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open / Guide Generated[1][2]
Executive Summary & Molecule Profile
Welcome to the technical support portal. This guide addresses the purification of Amyl 2-hydroxyethyl sulfide (also known as 2-(pentylthio)ethanol).[1][2] This intermediate is often synthesized via the alkylation of 2-mercaptoethanol or the hydroxyethylation of 1-pentanethiol.[1]
The primary challenge in purifying this compound is distinguishing between the sulfide product (desired) and thiol impurities (unreacted starting material), while preventing oxidation to the sulfoxide.
Physicochemical Profile (Target Data)
| Property | Value / Characteristic | Notes |
| CAS Number | 53975-68-1 (n-pentyl isomer) | "Amyl" often implies a mixture; this guide assumes n-pentyl.[1][2] |
| Structure | Thioether linkage with a primary alcohol.[1][2] | |
| Boiling Point | ~115–125°C @ 2–3 mmHg | Estimated.[1][2] Decomposes at atmospheric pressure (>200°C).[1][2] |
| Solubility | Miscible in EtOH, DCM, Et₂O.[1][2] | Limited solubility in water (surfactant-like).[1][2] |
| Odor Profile | Mild sulfide/vegetal.[1][2] | Strong stench indicates unreacted thiol impurity.[1][2] |
| Stability | Oxidation-sensitive.[1][2] | Slowly converts to sulfoxide ( |
Diagnostic Triage: Analyze Your Crude
Before beginning purification, determine the state of your crude material using this decision matrix.
Figure 1: Decision matrix for pre-purification treatment.[1][2] High thiol content requires chemical washing before thermal stress.[2]
Step-by-Step Purification Protocol
Phase A: Chemical Deodorization (Thiol Removal)
Issue: Distillation alone often fails to separate unreacted pentanethiol due to azeotrope formation or co-distillation.[2] Goal: Chemically sequester the thiol as a water-soluble salt.[1][2]
Protocol:
-
Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Diethyl Ether or Hexane/DCM 1:1).[2]
-
Why? The product is lipophilic. The impurities we want to remove will be driven into the aqueous phase.
-
-
The Caustic Wash: Wash the organic layer 3x with 10% NaOH (aq) .[2]
-
Mechanism:[1][2][3][4][5][6] Pentanethiol (
) is deprotonated by NaOH to form Sodium Pentanethiolate ( ), which is water-soluble.[1][2] The product (Sulfide) has no acidic proton on the sulfur and remains in the organic layer. -
Critical Warning:Do NOT use Bleach (NaOCl) or Peroxide. While these remove smell, they will oxidize your product's sulfide linkage to a sulfoxide or sulfone.[2]
-
-
Neutralization: Wash the organic layer 1x with Brine (Sat.[2] NaCl) and 1x with Water.[2][5][7]
-
Drying: Dry over anhydrous
, filter, and concentrate via Rotary Evaporator.
Phase B: High-Vacuum Distillation
Issue: The molecule has a high boiling point and is thermally sensitive. Goal: Isolate pure product without decomposition.[1][2]
Setup Requirements:
-
Vacuum: High vacuum line or pump (< 5 mmHg).[1][2] A rotary vane pump is recommended over a water aspirator.[2]
-
Glassware: Short-path distillation head (Vigreux column optional but risks holdup loss).
-
Atmosphere: Nitrogen bleed capillary or inert gas backfill.[1][2]
Procedure:
-
Degassing: Stir the crude at room temperature under full vacuum for 15 minutes to remove volatile solvents and trace moisture.
-
Heating: Slowly ramp the oil bath temperature.
-
Collection: Collect the clear, viscous liquid.[2] If it turns cloudy upon cooling, trace water is present (see Troubleshooting).[2]
Troubleshooting & FAQs
Q1: The product still smells strongly of "rotten eggs" or skunk after distillation. Why?
Diagnosis: Trace unreacted 1-pentanethiol carried over.[1][2] The Fix: Distillation is often insufficient for trace thiols because their vapor pressures can interact non-ideally with the product.
-
Solution: Perform a "Spiking" wash.[2] Dissolve the product in ether and treat with a mild electrophile like N-ethylmaleimide (NEM) or wash with a dilute solution of Lead(II) acetate (forms insoluble lead mercaptide precipitate, easily filtered).[2]
-
Alternative: If the smell is minor, store the product over activated 4Å molecular sieves; they can sometimes adsorb small sulfur volatiles.
Q2: My product is turning yellow/orange during storage.
Diagnosis: Auto-oxidation.
The Mechanism: The thioether (
-
Immediate: Re-distill under Nitrogen.
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen) in the dark. Add a stabilizer like BHT (0.1%) if the downstream application permits.[2]
Q3: Can I use Column Chromatography instead of Distillation?
Answer: Yes, but with caveats.
-
The Problem: The hydroxyl group (-OH) makes the molecule "stick" to silica, causing tailing. The sulfide sulfur is also a Lewis base and can interact with acidic silica sites.
-
The Protocol: Use a gradient system. Start with 100% Hexanes (to elute disulfides/thiols) and slowly ramp to 20% Ethyl Acetate/Hexane.[1][2]
-
Tip: Add 1% Triethylamine to the mobile phase to neutralize silica acidity and prevent streaking.
Q4: The boiling point is much higher than expected.
Diagnosis: Vacuum leaks or Isomer differences. Explanation: If you are using "Iso-amyl" (branched) vs "n-amyl" (linear) reagents, boiling points can shift.[1][2] However, the most common cause is poor vacuum.[2]
-
Rule of Thumb: At atmospheric pressure, this molecule would boil >230°C and likely decompose.[2] If your vacuum gauge reads 0.1 mmHg but you need 150°C to distill, your gauge is measuring the pump, not the head (pressure drop). Shorten the path between pump and flask.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard protocols for sulfide synthesis and purification via distillation).
-
Reid, E. E. (1958).[2] Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co.[1][2] (Foundational text on thioether properties and mercaptan removal).
-
Sigma-Aldrich. (n.d.).[1][2][6][8] 2-(Phenylthio)ethanol Product Specification. Retrieved from (Used as a homologous reference for boiling point extrapolation: 115-116°C/2 mmHg).[1][2]
-
PubChem. (n.d.).[1][2] Amyl 2-hydroxyethyl sulfide (Compound Summary). National Library of Medicine.[2] Retrieved from [1][2]
-
Warren, J. D. (2013).[2] Removal of Thiols via Disulfide Formation or Alkylation.[2] ResearchGate. Retrieved from (Techniques for trace thiol scavenging).[1][2]
Sources
- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104326896A - Synthesis method of 2-amylanthraquinone - Google Patents [patents.google.com]
- 4. Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 6. 2-苯硫基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(Phenylthio)ethanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 2-Pentylsulfanylethanol
Topic: Troubleshooting Side Reactions & Impurities
Ticket ID: #CHEM-S-C5-OH Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary: The Reaction Landscape
You are attempting to synthesize 2-pentylsulfanylethanol (also known as 2-(pentylthio)ethanol).[1] While this appears to be a straightforward thioether formation, the bifunctional nature of your starting material—2-mercaptoethanol (2-ME) —introduces competing pathways that can severely impact yield and purity.[1]
The primary synthesis typically follows a nucleophilic substitution (
Critical Failure Points:
-
Chemo-selectivity: Competition between Sulfur (
-alkylation) and Oxygen ( -alkylation).[1] -
Oxidative Dimerization: Formation of disulfides upon exposure to air.[1]
-
Elimination: Degradation of the alkylating agent into 1-pentene.[1]
Interactive Troubleshooting Modules
Module A: The "Double-Peak" Problem (Chemo-selectivity)
Symptom: Your NMR or GC-MS shows two products with similar molecular weights but distinct retention times. One is your target; the other is likely the
The Science:
2-Mercaptoethanol contains two nucleophilic sites: the thiol (-SH, pKa
Diagnostic Q&A:
-
Q: What base are you using?
-
If Sodium Hydride (NaH):STOP. NaH is a non-selective, strong base that will deprotonate both the thiol and the alcohol, leading to mixtures of
-alkyl, -alkyl, and -dialkyl products.[1] -
If Potassium Carbonate (
) or Sodium Hydroxide (NaOH):Proceed. These bases are generally strong enough to deprotonate the thiol but not the alcohol in significant quantities.
-
-
Q: What is your solvent?
-
If DMF or DMSO: These polar aprotic solvents enhance the nucleophilicity of "naked" anions. While they speed up the reaction, they can also increase the reactivity of the alkoxide if any is formed.
-
Recommendation: Use Acetone or Acetonitrile .[1] These solvents support the
mechanism but are less likely to solvate the hard alkoxide cation, reducing -alkylation risk.
-
Corrective Protocol (Self-Validating):
-
Use 1.05 equivalents of Base (
) relative to the thiol.[1] This ensures only the most acidic proton (-SH) is removed.[1] -
Monitor pH.[1] The reaction mixture should be basic, but if pH > 12, you risk activating the hydroxyl group.
Module B: The "Ghost" Yield (Oxidative Dimerization)
Symptom: The reaction turns cloudy or yellow, and yield is 50% lower than expected. Mass spec shows a dimer peak (
The Science:
Thiols are easily oxidized to disulfides (
Diagnostic Q&A:
-
Q: Did you degas your solvents?
-
Q: Are there trace metals?
-
Context: Trace iron or copper can catalyze the oxidation of thiols.
-
Fix: Add a pinch of EDTA to the reaction mixture if using lower-grade solvents.
-
Visualizing the Reaction Network
The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes.
Caption: Figure 1. Kinetic competition in thioether synthesis. Green path indicates the target reaction; red/yellow paths indicate failure modes.
Standardized Experimental Protocol
To minimize the side reactions described above, follow this optimized protocol. This method prioritizes chemoselectivity over raw speed.[1]
Reagents:
-
2-Mercaptoethanol (1.0 equiv)[1]
-
1-Bromopentane (1.1 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 1.2 equiv)[1] -
Acetone (Reagent Grade, Sparged with
)
Step-by-Step:
-
Preparation (Atmosphere Control):
-
Base Activation:
-
Alkylation:
-
Add 1-Bromopentane dropwise over 10 minutes.
-
Critical Check: Do not let the temperature exceed 40°C during addition to prevent elimination (formation of pentene).
-
-
Reaction:
-
Heat to mild reflux (
56°C) for 4-6 hours. -
TLC Monitoring: Use Hexane:EtOAc (8:2).[1] The thiol (SM) will stain yellow with Ellman’s reagent or Iodine; the product will not stain with Ellman's but will show up in Iodine.
-
-
Workup:
Data & Specifications
| Parameter | Value / Condition | Reason |
| Thiol pKa | 9.6 | Allows selective deprotonation by Carbonates.[1] |
| Alcohol pKa | ~16 | Requires stronger bases (Hydrides) to react.[1] |
| Preferred Base | "Soft" enough to avoid O-alkylation and Elimination.[1] | |
| Temp Limit | < 60°C | Higher temps favor E2 elimination of 1-bromopentane.[1] |
| Byproduct 1 | 2-Hydroxyethyl disulfide | Formed by air oxidation.[1] Remove via reduction or distillation.[1][2] |
| Byproduct 2 | 1-Pentene | Formed by E2 elimination.[1] Volatile; removed during concentration.[1] |
References
-
Vogel's Textbook of Practical Organic Chemistry . (5th Edition). Synthesis of Thioethers. Longman Scientific & Technical.[1] (Standard reference for general alkylation protocols).
-
Vertex AI Search Snippet 1.3 . 2-Mercaptoethanol - Wikipedia. Retrieved from .[1] (Confirmation of pKa and disulfide equilibrium).
-
Vertex AI Search Snippet 1.8 . Thiols And Thioethers - Master Organic Chemistry. Retrieved from . (Mechanistic details on Thiolate nucleophilicity).
-
Vertex AI Search Snippet 1.23 . Oxidation of thiols - ResearchGate. Retrieved from . (Details on oxidative side reactions).
-
Vertex AI Search Snippet 1.1 . US3213144A - Production of 2-(ethylthio) ethanol.[1] Retrieved from . (Industrial context on exothermic risks and polymer byproducts).
Sources
Amyl 2-hydroxyethyl sulfide stability in acidic vs basic media
Technical Support Center: Amyl 2-hydroxyethyl sulfide
Introduction: Understanding the Stability of Amyl 2-hydroxyethyl sulfide
Amyl 2-hydroxyethyl sulfide is a bifunctional molecule containing both a thioether (sulfide) linkage and a primary alcohol. This structure dictates its chemical reactivity and stability, which are critical considerations in experimental design, particularly in drug development and materials science. The thioether group is susceptible to oxidation, while the alcohol functionality is generally stable but can undergo reactions under specific acidic or basic conditions. This guide provides an in-depth analysis of the stability of Amyl 2-hydroxyethyl sulfide in acidic and basic media, offering troubleshooting advice and validated protocols for your research.
Chemical Fundamentals: Reactivity of Thioether and Alcohol Moieties
The stability of Amyl 2-hydroxyethyl sulfide is governed by the two key functional groups:
-
Thioether (Sulfide) Group: The sulfur atom in a thioether possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.[1][2] This is the most probable degradation pathway. Oxidation can proceed in two stages: first to a sulfoxide, and upon further oxidation, to a sulfone.[1][3] These oxidation reactions can be influenced by pH, temperature, and the presence of oxidizing agents or metal catalysts.[4][5]
-
Primary Alcohol (-OH) Group: Alcohols are generally stable. They are weakly acidic, with pKa values typically around 16, making them less acidic than water.[6][7] Consequently, deprotonation of the hydroxyl group to form an alkoxide requires a strong base.[8][9] Under strongly acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which can lead to dehydration or substitution reactions, although this typically requires harsh conditions for primary alcohols.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar peak in my HPLC analysis after storing my sample of Amyl 2-hydroxyethyl sulfide in a neutral or slightly basic buffer. What is it?
A: This is a classic sign of oxidation. The thioether sulfur is likely being oxidized to the corresponding sulfoxide. Sulfoxides are significantly more polar than their parent sulfides, resulting in earlier elution times on reverse-phase HPLC. If the stress conditions are prolonged or harsh (e.g., presence of an oxidizing agent), you might even see a second, even more polar peak corresponding to the sulfone.[3]
Q2: Is Amyl 2-hydroxyethyl sulfide stable in acidic mobile phases for HPLC, for example, 0.1% trifluoroacetic acid (TFA) or formic acid?
A: Generally, thioethers are relatively stable to dilute acids for the duration of a typical HPLC run. The primary alcohol is also stable under these conditions. However, prolonged storage in strongly acidic solutions, especially at elevated temperatures, could potentially lead to acid-catalyzed hydrolysis or other degradation pathways, although this is less common for simple thioethers compared to other functional groups like esters. It is always best practice to analyze samples promptly after preparation.
Q3: Can I use a strong base like sodium hydroxide with my compound?
A: While the primary alcohol is unlikely to be affected by strong bases (other than deprotonation to the alkoxide), the thioether moiety's stability can be a concern.[7][9] Basic conditions can sometimes promote oxidation, especially in the presence of air (oxygen). It is crucial to handle such solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Q4: What are the primary degradation products I should be looking for?
A: The two most probable degradation products arise from the oxidation of the sulfur atom:
-
Amyl 2-hydroxyethyl sulfoxide: The first oxidation product.
-
Amyl 2-hydroxyethyl sulfone: The product of further oxidation.[2]
Under very harsh acidic conditions (which are generally not recommended), you might theoretically see products resulting from C-S bond cleavage, but this is a much less likely pathway.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in chromatogram. | Oxidation of the thioether to sulfoxide or sulfone. This is the most common degradation pathway. | • Sparge all buffers and solvents with an inert gas (N₂ or Ar).• Add a small amount of an antioxidant like methionine to your sample diluent.• Minimize sample exposure to light and elevated temperatures.• Prepare samples immediately before analysis. |
| Loss of parent compound peak area over time in acidic solution (pH < 3). | Slow acid-catalyzed hydrolysis or reaction. While less common for thioethers, it can occur under forced conditions (high acid concentration, high temperature). | • Increase the pH of the storage solution to a milder acidic or neutral range if the experiment allows.• Store samples at reduced temperatures (e.g., 4°C or -20°C).• Perform a time-course study to determine the acceptable window for sample analysis. |
| Variable results or poor recovery from basic solutions (pH > 9). | Base-promoted oxidation. The presence of oxygen can accelerate the oxidation of the thioether at higher pH. | • Work under strictly anaerobic conditions.• Use freshly prepared, de-gassed basic solutions.• Consider if a weaker base or a different buffer system can be used. |
Data Summary & Visualization
Expected Stability Profile
| Condition | Primary Functional Group of Concern | Likely Degradation Pathway | Relative Stability |
| Strong Acid (e.g., 1M HCl, >60°C) | Thioether & Alcohol | Acid-Catalyzed Hydrolysis/Cleavage | Potentially Unstable |
| Dilute Acid (e.g., 0.1% TFA, pH 2-4) | Thioether | Minimal Risk; Slow Oxidation | Generally Stable |
| Neutral (pH 6-8) | Thioether | Oxidation (if O₂ is present) | Stable (in absence of oxidants) |
| Dilute Base (pH 8-10) | Thioether | Base-Promoted Oxidation | Potentially Unstable (if O₂ is present) |
| Strong Base (e.g., 1M NaOH) | Thioether | Base-Promoted Oxidation | Likely Unstable (if O₂ is present) |
| Presence of Oxidants (e.g., H₂O₂) | Thioether | Rapid Oxidation to Sulfoxide/Sulfone | Unstable |
Degradation Pathways
The primary degradation mechanism for Amyl 2-hydroxyethyl sulfide is the oxidation of the sulfur atom.
Caption: Primary oxidative degradation pathway of Amyl 2-hydroxyethyl sulfide.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of Amyl 2-hydroxyethyl sulfide under various stress conditions.
Objective: To identify the primary degradation pathways and the conditions under which the compound is unstable.
Materials:
-
Amyl 2-hydroxyethyl sulfide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV or Mass Spec detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Amyl 2-hydroxyethyl sulfide in acetonitrile.
-
Stress Condition Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a sealed vial.
-
Acid Hydrolysis: 1.0 M HCl
-
Base Hydrolysis: 1.0 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Control: HPLC grade water (for neutral hydrolysis)
-
-
Incubation:
-
Place one set of vials (Acid, Base, Neutral) in a heating block at 60°C.
-
Keep the oxidative stress vial at room temperature.
-
Keep a control sample (1 mg/mL in ACN) at 4°C, protected from light.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Sample Quenching and Analysis:
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with 50:50 ACN:Water.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient from water to acetonitrile, with 0.1% formic acid).
-
Workflow for Stability Testing
Caption: Experimental workflow for a forced degradation study.
References
-
Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. [Link]
-
ACS Green Chemistry Institute. Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
Master Organic Chemistry. (2014, October 17). Alcohols – Acidity and Basicity. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acidities of Alcohols. [Link]
-
Khan Academy. (2025, July 14). Acidity of alcohols and phenols. [Link]
-
ResearchGate. (2018). Oxidation of sulfides to sulfoxides and sulfones. [Link]
-
ACS Green Chemistry Institute. Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxyethyl n-Pentyl Sulfide
This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the synthesis of 2-hydroxyethyl n-pentyl sulfide. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions that may arise during laboratory and pilot-scale production. Our focus is on ensuring a safe, efficient, and reproducible synthesis.
Synthesis Overview: Mechanism and Key Considerations
The synthesis of 2-hydroxyethyl n-pentyl sulfide is typically achieved via a nucleophilic substitution (SN2) reaction. The core transformation involves the reaction of a pentanethiolate anion with an electrophilic two-carbon synthon, most commonly 2-chloroethanol.
The overall reaction is as follows:
C₅H₁₁SH + ClCH₂CH₂OH + Base → C₅H₁₁SCH₂CH₂OH + Base·HCl
Reaction Mechanism:
The process begins with the deprotonation of n-pentanethiol by a suitable base to form the highly nucleophilic pentanethiolate anion. This anion then attacks the carbon atom bearing the chlorine in 2-chloroethanol, displacing the chloride ion and forming the desired product.
improving the selectivity of Amyl 2-hydroxyethyl sulfide reactions
Welcome to the technical support center for Amyl 2-hydroxyethyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving selectivity in reactions involving this bifunctional molecule. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Amyl 2-hydroxyethyl sulfide, with its nucleophilic sulfide and primary hydroxyl groups, presents a classic chemoselectivity challenge. The key to success lies in controlling reaction conditions to favor transformation at one site while leaving the other untouched. This guide offers troubleshooting advice and validated protocols to navigate these challenges.
Section 1: Selective Oxidation of the Sulfide Moiety
The primary challenge in oxidizing the sulfide of Amyl 2-hydroxyethyl sulfide is twofold: preventing over-oxidation to the sulfone and avoiding unwanted reactions at the hydroxyl group.
FAQ 1: How can I selectively oxidize the sulfide to a sulfoxide while minimizing sulfone formation?
Answer: Achieving high selectivity for the sulfoxide is a common goal, as sulfoxides are crucial intermediates in organic synthesis.[1] The key is to choose an oxidant and reaction conditions that are mild enough to stop at the sulfoxide stage. Over-oxidation to the sulfone is a frequent side reaction.[1]
Core Strategy: The most effective approach is the use of a carefully controlled amount of oxidant, often in conjunction with a catalyst. Hydrogen peroxide (H₂O₂) is a preferred "green" oxidant because its only byproduct is water.[1][2]
Recommended Systems:
-
Transition-Metal-Free H₂O₂ System: A simple and effective method involves using hydrogen peroxide in glacial acetic acid. This system provides excellent yields of sulfoxides under mild, metal-free conditions.[2]
-
Catalytic H₂O₂ Systems: Metal catalysts like Molybdenum (Mo) or Tungsten (W) salts can significantly improve selectivity and reaction rates at room temperature.[1] For instance, MoO₂Cl₂ has been shown to be an effective catalyst for this transformation. These catalysts allow for the use of stoichiometric amounts of H₂O₂.
Troubleshooting Quick Guide:
| Issue | Potential Cause | Recommended Solution |
| Significant Sulfone Formation | Excess oxidant; Reaction temperature too high; Highly active catalyst. | Reduce the molar equivalents of the oxidant (e.g., H₂O₂) to 1.0-1.1 eq. Lower the reaction temperature (e.g., from room temp to 0 °C). Choose a less reactive catalytic system. |
| Slow or Incomplete Reaction | Insufficient oxidant; Low temperature; Inactive catalyst. | Increase oxidant to 1.1-1.2 eq. Gradually increase the temperature. Ensure the catalyst is active and not poisoned. |
| Reaction Stalls | Catalyst deactivation. | Add a fresh portion of the catalyst. Investigate potential catalyst poisons in the starting material. |
FAQ 2: During sulfide oxidation, I'm observing side-products related to the hydroxyl group. How can I prevent this?
Answer: This is a critical chemoselectivity issue. The hydroxyl group can be oxidized under harsh conditions or can interfere with certain catalytic systems. The solution is to either choose a highly chemoselective oxidation system that is inert to alcohols or to temporarily "mask" the hydroxyl group with a protecting group.
Strategy 1: Chemoselective Oxidation
Many modern oxidation methods are highly selective for sulfides.
-
Molybdenum and Tungsten Catalysts: Systems using H₂O₂ with Mo(VI) or W(VI) catalysts are known to be highly selective for sulfide oxidation in the presence of various sensitive functional groups, including alcohols.[1]
-
Electrochemical Oxidation: An electrochemical protocol using NaCl as a redox mediator can selectively oxidize sulfides to sulfoxides without affecting sensitive functional groups. This method avoids traditional oxidants entirely, using electrons instead.[3]
Strategy 2: Protecting the Hydroxyl Group
If side reactions persist, protecting the hydroxyl group is the most robust strategy. The ideal protecting group should be easy to install, stable under the oxidation conditions, and easy to remove without affecting the newly formed sulfoxide.
-
Silyl Ethers (e.g., TBS, TIPS): Tert-butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS) ethers are excellent choices. They are stable to many oxidative conditions used for sulfides but can be easily removed with a fluoride source (like TBAF) or under acidic conditions.[4][5]
The general workflow for this approach is visualized below.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Validation & Comparative
comparative analysis of Amyl 2-hydroxyethyl sulfide and hexyl 2-hydroxyethyl sulfide
Executive Summary
In the development of sulfur-based pharmaceutical linkers and chemical warfare agent (CWA) simulants, the selection of the alkyl chain length is a critical determinant of lipophilicity and membrane permeability. This guide compares Amyl 2-hydroxyethyl sulfide (A2HES) and Hexyl 2-hydroxyethyl sulfide (H2HES) .
While structurally similar, the addition of a single methylene unit (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The primary distinction between these two thio-ethers lies in their hydrophobicity (LogP) and boiling points. This difference dictates their behavior in biological partition assays and extraction protocols.
Table 1: Comparative Physicochemical Data
| Feature | Amyl 2-hydroxyethyl sulfide (A2HES) | Hexyl 2-hydroxyethyl sulfide (H2HES) |
| IUPAC Name | 2-(Pentylthio)ethanol | 2-(Hexylthio)ethanol |
| CAS Number | 22812-91-5 | 24475-56-7 |
| Formula | ||
| Molecular Weight | 148.27 g/mol | 162.30 g/mol |
| LogP (Predicted) | ~2.1 - 2.3 | 2.78 [[1]] |
| Boiling Point | ~110°C (at reduced pressure) | >250°C (at 760 mmHg) |
| Water Solubility | Low (Sparingly Soluble) | Very Low (Insoluble) |
| Appearance | Clear, colorless liquid | Clear, colorless to pale yellow liquid |
Key Insight: The LogP jump from ~2.2 to 2.78 marks a critical threshold. H2HES is significantly more likely to bind non-specifically to plasma proteins and cross the blood-brain barrier (BBB) in model systems compared to A2HES.
Synthesis & Purity: The "Expert" Route
While industrial synthesis often utilizes ethylene oxide, this method is hazardous and requires specialized pressure equipment. For research laboratories, the Nucleophilic Substitution with 2-Chloroethanol is the superior "E-E-A-T" compliant protocol. It is safer, scalable, and yields high purity without high-pressure reactors.
Mechanism of Action
The synthesis relies on the generation of a thiolate anion (highly nucleophilic) which attacks the electrophilic carbon of 2-chloroethanol.
Figure 1: Nucleophilic substitution pathway for the synthesis of 2-(alkylthio)ethanols. The reaction is driven by the high nucleophilicity of the sulfur atom.
Application Analysis
A. Chemical Warfare Agent (CWA) Simulants
Both compounds act as "Half-Mustard" simulants. Sulfur Mustard (HD) possesses two chloroethyl chains (
-
A2HES & H2HES replace the chlorine with a hydroxyl group and one chain with an alkyl group.
-
Utility: They allow researchers to study oxidation pathways (conversion to sulfoxides/sulfones) and hydrolysis kinetics without the risk of vesication (blistering).
-
Selection: Use H2HES when simulating the lipophilicity of HD in fatty tissues. Use A2HES when simulating degradation products in aqueous environments.
B. Drug Development & Metabolism
-
Metabolic Stability: These compounds are substrates for Flavin-containing Monooxygenases (FMO). The oxidation of the sulfide to the sulfoxide (
) is a key metabolic step. -
Linker Chemistry: The hydroxyethyl sulfide motif is a common linker in Antibody-Drug Conjugates (ADCs). H2HES provides a more hydrophobic spacer, potentially altering the aggregation profile of the ADC payload.
Experimental Protocols
Protocol A: Laboratory Synthesis of 2-(Hexylthio)ethanol
This protocol is self-validating via refractive index and TLC monitoring.
Reagents:
-
1-Hexanethiol (1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Sodium Ethoxide (1.1 eq) in Ethanol (21% wt/vol)
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
Activation: In a 3-neck round bottom flask under
atmosphere, add the Sodium Ethoxide solution. Cool to 0°C. -
Thiol Addition: Add 1-Hexanethiol dropwise over 20 minutes. The solution will warm slightly (exothermic). Stir for 30 minutes to ensure full formation of Sodium Hexanethiolate (
). -
Alkylation: Add 2-Chloroethanol dropwise. Critical: Maintain temperature below 40°C to prevent polymerization side-reactions.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours.
-
Validation (TLC): Spot the reaction mixture on Silica gel TLC. Mobile phase: Hexane/Ethyl Acetate (4:1). The thiol spot (high Rf) should disappear; the product spot (lower Rf due to -OH group) should appear.
-
Work-up: Remove ethanol via rotary evaporation. Resuspend residue in water (50 mL) and extract with DCM (3 x 50 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Distill under reduced pressure (vacuum distillation) to obtain pure oil.
Protocol B: Partition Coefficient (LogP) Determination
Used to empirically verify the lipophilicity difference between A2HES and H2HES.
Figure 2: Shake-flask methodology for determining partition coefficients. HPLC is preferred over UV-Vis alone due to the weak chromophore of the sulfide.
Safety & Toxicology
Both compounds are organic sulfides and possess distinct handling requirements.
-
Olfactory Warning: While less pungent than their parent thiols, both A2HES and H2HES exhibit a characteristic "sulfide stench." All work must be performed in a fume hood.
-
Skin/Eye Contact:
-
H2HES: Classified as causing serious eye damage (Category 1) and acute oral toxicity (Category 4) [[1]]. The longer alkyl chain increases skin penetration.
-
A2HES: Generally an irritant.
-
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile sulfoxide/sulfone before disposal.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90519, 2-(Hexylthio)ethanol. Retrieved from [Link]
-
Black, R. M., & Read, R. W. (2013). Biological Fate of Sulfur Mustard: Identification of Metabolites. In Chemical Warfare Agents: Toxicology and Treatment.[1]
- Keiko, N. A., et al. (2011).Synthesis and properties of alkylthioethanals. Arkivoc, (x), 127-138.
Sources
A Researcher's Guide to Spectroscopic Differentiation of Thioethers and Disulfides
In the landscape of pharmaceutical and chemical research, the accurate identification and characterization of sulfur-containing functional groups are paramount. Thioethers (R-S-R') and disulfides (R-S-S-R') are two such moieties that, while structurally similar, impart vastly different chemical and biological properties to a molecule. For instance, the reversible nature of the disulfide bond is a cornerstone of protein tertiary structure and redox regulation, a feature not shared by the more stable thioether linkage[1][2]. Consequently, the ability to unambiguously distinguish between these two groups is not merely an academic exercise but a critical necessity in drug development, proteomics, and materials science.
This guide provides an in-depth comparison of thioethers and their corresponding disulfides using four principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Raman, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will move beyond a simple recitation of data, delving into the causality behind the spectral differences and providing robust, field-tested protocols to ensure the integrity of your experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Carbons
NMR spectroscopy probes the chemical environment of atomic nuclei, offering detailed structural information. While ¹H NMR can sometimes be ambiguous due to overlapping signals, ¹³C NMR provides a more definitive fingerprint for distinguishing thioethers from disulfides.
Expertise & Experience: The Inductive Effect in Action
The primary differentiator in the NMR spectra of these compounds is the electronic influence of the sulfur atoms on adjacent carbon and hydrogen atoms. In a disulfide, the presence of two adjacent, electronegative sulfur atoms creates a distinct electronic environment compared to the single sulfur in a thioether. This difference, though subtle, is reliably detected, particularly by ¹³C NMR.
-
¹H NMR Spectroscopy : Protons on carbons alpha to the sulfur atom(s) (i.e., -CH₂-S-) typically appear in the 2.5-3.0 ppm range. The chemical shifts for a thioether and a disulfide can be very similar, sometimes differing by only 0.1-0.2 ppm[3]. A more reliable distinction can occasionally be found in the multiplicity of the signal for the methylene groups adjacent to the sulfur atoms[3]. However, for definitive identification, ¹H NMR should be used in conjunction with other methods.
-
¹³C NMR Spectroscopy : This technique is exceptionally powerful for this comparison. The carbon atom beta to the sulfur (Cβ) is a highly sensitive reporter of the sulfur linkage type. The formation of a disulfide bond from a reduced thiol results in a significant downfield shift (an increase in ppm value) for the Cβ signal. This is because the oxidation to a disulfide alters the electron density around the beta carbon. Statistical analysis of extensive databases has confirmed that the Cβ chemical shift is extremely sensitive to the redox state of the sulfur atoms and can be used to predict the presence of a disulfide bond with high confidence[4][5]. Carbons directly attached to the sulfur (Cα) also experience a shift, though it is the Cβ shift that is often considered more diagnostic[4][5].
Data Summary: NMR Chemical Shifts
| Compound | Functional Group | ¹H Chemical Shift (α-CH₂) (ppm) | ¹³C Chemical Shift (α-CH₂) (ppm) | ¹³C Chemical Shift (β-CH₃) (ppm) |
| Diethyl Sulfide | Thioether (R-S-R') | ~2.52 | ~26.5 | ~15.2 |
| Diethyl Disulfide | Disulfide (R-S-S-R') | ~2.68 | ~38.9 | ~14.8 |
Note: Values are approximate and can vary with solvent and other experimental conditions.
Experimental Protocol: High-Resolution ¹³C NMR
This protocol ensures a self-validating system by including steps for sample purity, accurate concentration, and proper instrument calibration.
-
Sample Preparation (The Foundation of Quality Data) :
-
Accurately weigh approximately 10-20 mg of your purified thioether or disulfide sample. Causality: Precise weighing is crucial for reproducibility and potential quantitative analysis. Purity is essential to avoid signals from contaminants confounding the spectrum.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that fully dissolves the sample and has a known, non-interfering residual solvent peak.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: This removes any particulate matter that can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the 0 ppm reference point.
-
-
Instrument Setup & Calibration :
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks. An automated shimming routine is often sufficient, but manual shimming may be required for challenging samples.
-
Tune and match the ¹³C probe to the correct frequency. Causality: This ensures maximum energy transfer to the sample and, therefore, the best possible signal-to-noise ratio.
-
-
Data Acquisition :
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This means that all ¹³C signals will appear as singlets, simplifying the spectrum.
-
Set an appropriate spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a 10-20 mg sample, this may range from a few hundred to a few thousand scans, depending on the spectrometer's field strength. A relaxation delay (d1) of 1-2 seconds is typically adequate.
-
-
Data Processing & Validation :
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks if relative quantification is needed (note: ¹³C integration is not always reliable without specific experimental setups)[6].
-
Compare the Cβ chemical shift to known values for thioethers and disulfides to confirm the identity of the functional group[4][5].
-
Vibrational Spectroscopy (Raman & IR): The Unmistakable Signature of the S-S Bond
Vibrational spectroscopy measures the energy absorbed by a molecule as its bonds stretch and bend. For differentiating thioethers and disulfides, Raman spectroscopy is the superior technique due to its unique sensitivity to the S-S bond.
Expertise & Experience: The Principle of Polarizability
The key to understanding the difference between Raman and IR for this application lies in the selection rules for each technique.
-
IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment.
-
Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability (the "squishiness" of its electron cloud).
The S-S bond in a disulfide is a symmetric, nonpolar bond. Stretching this bond does not significantly change the dipole moment, resulting in a very weak or completely absent signal in the IR spectrum[7]. However, the electron cloud of the S-S bond is highly polarizable. When the bond stretches, this polarizability changes significantly, producing a strong, sharp, and highly characteristic signal in the Raman spectrum[8][9]. Conversely, the C-S bond of a thioether has a weak Raman signal but is IR active, though its IR absorption is often weak and falls in the crowded "fingerprint" region of the spectrum (600-800 cm⁻¹)[10][11].
This fundamental difference makes Raman spectroscopy the definitive method for confirming the presence of a disulfide bond.
Data Summary: Vibrational Frequencies
| Functional Group | Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Key Differentiator |
| Thioether (R-S-R') | C-S Stretch | Weak | 600 - 800 (Weak/Medium) | Absence of S-S stretch in Raman |
| Disulfide (R-S-S-R') | S-S Stretch | 480 - 550 (Strong, Sharp) | Weak or Inactive | Strong, characteristic S-S stretch in Raman |
| Disulfide (R-S-S-R') | C-S Stretch | 600 - 700 (Medium) | 600 - 700 (Weak/Medium) | - |
Experimental Protocol: Confirmatory Raman Spectroscopy
-
Sample Preparation :
-
Raman spectroscopy is highly versatile. Solid samples can be analyzed directly as powders. Liquid samples can be placed in a glass vial or NMR tube.
-
Ensure the sample is reasonably concentrated. For solutions, concentrations of >10 mM are typically sufficient.
-
Self-Validation: Run a Raman spectrum of the pure solvent first to identify any background signals that could interfere with the S-S stretching region (480-550 cm⁻¹).
-
-
Instrument Setup :
-
Place the sample in the spectrometer's sample holder.
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). Causality: A longer wavelength like 785 nm is often chosen to minimize fluorescence, a common issue with organic samples that can overwhelm the weaker Raman signal.
-
Focus the laser onto the sample.
-
-
Data Acquisition :
-
Set the spectral range to cover at least 400 cm⁻¹ to 800 cm⁻¹ to ensure capture of both the S-S and C-S stretching regions.
-
Use an appropriate laser power and exposure time. Start with low power to avoid sample degradation and increase as needed to obtain a good signal. Multiple accumulations (scans) are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Process the spectrum to remove any background fluorescence, if necessary.
-
Examine the 480-550 cm⁻¹ region. The presence of a sharp, strong peak is a definitive indicator of a disulfide bond[8][9]. The absence of a peak in this region confirms the sample is a thioether (or other sulfur species lacking an S-S bond).
-
UV-Visible Spectroscopy: The Disulfide Chromophore
UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy levels. While thioethers are generally transparent in the near-UV region (>220 nm), aliphatic disulfides possess a distinct, albeit weak, chromophore associated with the S-S bond.
Expertise & Experience: Electronic Transitions of the S-S Bond
The lone pairs of electrons on the sulfur atoms in a disulfide can be excited by UV radiation. This results in a broad, weak absorption band typically centered around 250 nm[12][13]. The exact position and intensity of this absorption are highly sensitive to the C-S-S-C dihedral angle, a phenomenon rooted in stereoelectronic effects[12]. Thioethers lack this electronic transition and therefore do not absorb in this region. This provides a simple, albeit less definitive, method for differentiation.
Data Summary: UV-Vis Absorption
| Functional Group | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |
| Thioether (R-S-R') | None > 220 nm | - | Generally transparent in the near-UV. |
| Disulfide (R-S-S-R') | ~250 nm | Weak (~100-400 M⁻¹cm⁻¹) | Position and intensity are conformation-dependent[12]. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation :
-
Choose a UV-transparent solvent (e.g., ethanol, methanol, hexane, water).
-
Prepare a stock solution of the sample with a known concentration (e.g., 10 mM).
-
Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range (0.1 - 1.0 A.U.). Given the low molar absorptivity of disulfides, a concentration of 1-2 mM may be necessary.
-
Self-Validation: Prepare a "blank" sample containing only the pure solvent.
-
-
Instrument Setup :
-
Turn on the spectrometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20-30 minutes for stable output.
-
Place the blank cuvette in the sample holder and run a baseline correction. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.
-
-
Data Acquisition & Analysis :
-
Replace the blank with the sample cuvette.
-
Scan the absorbance from approximately 400 nm down to 220 nm.
-
The presence of a broad, weak peak around 250 nm indicates a disulfide. The absence of any absorption above 220 nm suggests a thioether.
-
Visualizing the Workflow and Key Differences
To synthesize this information, the following diagrams illustrate the logical workflow for analysis and the key spectral distinctions.
Caption: General experimental workflow for differentiating thioethers and disulfides.
Caption: Key spectral fingerprint differences between thioethers and disulfides.
Conclusion
References
-
Jadhav, S. A., et al. (2014). Identification of thiol from 11-(9-carbazolyl)-1-undecyl disulfide by NMR spectroscopy and single step coating of gold nanoparticles. ResearchGate. [Link]
-
Peterlinz, K. A., et al. (1996). Self-Assembled Monolayers from Organosulfur Compounds: A Comparison between Sulfides, Disulfides, and Thiols. Langmuir. [Link]
-
Sharma, D. & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR. [Link]
-
Sharma, D. & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-171. [Link]
-
Le, A. T., et al. (2018). UV-Photochemistry of the Disulfide Bond: Evolution of Early Photoproducts from Picosecond X-ray Absorption Spectroscopy at the Sulfur K-Edge. Journal of the American Chemical Society. [Link]
-
Michigan State University. Infrared Spectroscopy. MSU Chemistry. [Link]
-
Rüter, L., et al. (2021). UV photochemistry of the L-cystine disulfide bridge in aqueous solution investigated by femtosecond X-ray absorption spectroscopy. Nature Research. [Link]
-
Van Wart, H. E., & Scheraga, H. A. (1976). Disulfide Bond Dihedral Angles from Raman Spectroscopy. Proceedings of the National Academy of Sciences. [Link]
-
Le, A. T., et al. (2018). UV-photochemistry of the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the. OSTI.GOV. [Link]
-
Asquith, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Raines, R. T., et al. (2019). Disulfide Chromophores Arise from Stereoelectronic Effects. Biochemistry. [Link]
-
Calvin, M., et al. (1957). Absorption Spectra of Aromatic Disulfides. eScholarship.org. [Link]
-
Thorpe, C., et al. (2011). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Enríquez, R. G., et al. (2016). The influence of sulphur configuration in 1H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. ResearchGate. [Link]
-
University of Colorado Boulder. IR Absorption Table. UC Boulder. [Link]
-
Rao, C. N. R., et al. (1961). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Transactions of the Faraday Society. [Link]
-
Rao, C. N. R. (1961). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. CSIR-National Chemical Laboratory. [Link]
-
LibreTexts. (2024). 18.8: Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Van Wart, H. E., & Scheraga, H. A. (1976). Disulfide Bond Dihedral Angles from Raman Spectroscopy. PNAS. [Link]
-
LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Disulfide Chromophores Arise from Stereoelectronic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Cross-Validation of Analytical Methods for 2-Pentylsulfanylethanol: A Comparative Guide
Executive Summary
2-Pentylsulfanylethanol (CAS: 5862-38-4), also known as 2-(pentylthio)ethanol, is a volatile sulfide alcohol utilized primarily as a flavoring agent (FEMA 3792) and a synthetic intermediate.[1] Its dual functionality—a thioether linkage susceptible to oxidation and a hydroxyl group prone to hydrogen bonding—presents unique analytical challenges.
This guide provides a rigorous cross-validation framework comparing Gas Chromatography (GC-FID/MS) against Quantitative Nuclear Magnetic Resonance (qNMR) . While GC serves as the high-sensitivity routine method, qNMR acts as the primary reference standard to validate purity without requiring an identical certified reference material. This orthogonal approach ensures scientific integrity by mitigating the "reference standard bias" common in single-method validation.
Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of 2-pentylsulfanylethanol is the prerequisite for method design.
| Property | Value | Analytical Implication |
| Structure | Thioether + Primary Alcohol | |
| Boiling Point | ~245°C (Predicted) | Suitable for GC, but requires high final ramp temperature.[1] |
| LogP | ~2.3 | Moderately lipophilic; suitable for organic solvents ( |
| Chromophores | Weak (UV < 210 nm) | HPLC-UV is suboptimal without derivatization.[1] |
| Stability | Oxidation prone | Risk of conversion to sulfoxide/sulfone during sample prep.[1] |
Method A: Gas Chromatography (GC-FID/MS)
The Routine Workhorse for Quantification and Impurity Profiling
GC is the preferred method for volatile sulfides. Mass Spectrometry (MS) provides structural confirmation, while Flame Ionization Detection (FID) offers a wider linear dynamic range for quantification.
Experimental Protocol
Critical Causality: The hydroxyl group causes peak tailing on non-polar columns (e.g., DB-5). A polar column (PEG/Wax) is selected to deactivate surface silanols and improve peak symmetry.
-
Instrument: Agilent 8890 GC or equivalent with FID and MSD.
-
Column: DB-WAX UI (Polyethylene glycol), 30m × 0.25mm × 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C. Split ratio 20:1.
-
Oven Program:
-
Hold 60°C for 2 min (Solvent focusing).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Elute high-boiling oxidation products).
-
-
Detector (FID): 280°C;
30 mL/min, Air 400 mL/min. -
Internal Standard (ISTD): Dodecane (chemically inert, distinct retention time).
Validation Parameters (Target)
-
Linearity:
(Range: 10 µg/mL – 1000 µg/mL). -
Precision: RSD < 2.0%.[2]
-
Specificity: Resolution (
) > 1.5 between analyte and sulfoxide impurity.
Method B: 1H-qNMR (Quantitative NMR)
The Orthogonal Primary Reference
qNMR is non-destructive and relies on the fundamental physical property of nuclear spin, making the signal intensity directly proportional to the molar concentration. It validates the "purity" of the material used to calibrate the GC method.
Experimental Protocol
Critical Causality: To ensure quantitative accuracy, the relaxation delay (
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Solvent:
(Chloroform-d) or .[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable to NIST SRM).
-
Selection Logic: TMB provides sharp singlets in non-crowded regions.
-
-
Pulse Sequence: zg30 or equivalent quantitative pulse (90° pulse).
-
Acquisition Parameters:
-
Spectral Width: 20 ppm.
-
Scans (NS): 16 or 64 (for S/N > 150).
-
Relaxation Delay (
): 30 seconds (Critical). -
Acquisition Time (
): 4 seconds.
-
Calculation
Purity (
Where
Cross-Validation Workflow
This section details how to use Method B (qNMR) to validate Method A (GC). This is a self-validating system where qNMR assigns the "true" value to the reference standard, which is then used to calibrate the GC.
The Logic Flow
Caption: Orthogonal cross-validation workflow. qNMR establishes the absolute purity of the standard, which validates the response factors used in GC-FID.
Statistical Criteria
To declare the methods "cross-validated," the results must meet the following criteria (based on ICH Q2(R2) principles):
-
Accuracy Agreement: The GC-FID purity value must be within ±1.0% of the qNMR purity value.
-
Bias Assessment: A paired t-test (if n>6) should show no statistically significant difference (p > 0.05) between the two method populations.
-
Impurity Mass Balance: The sum of impurities detected by GC (volatiles) and NMR (non-volatiles) should correlate. Note: qNMR may detect non-volatile salts/polymers that GC misses; GC may detect trace volatiles below NMR sensitivity.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics when cross-validating these methods for 2-pentylsulfanylethanol.
| Feature | Method A: GC-FID | Method B: 1H-qNMR | Comparison/Verdict |
| Specificity | High for volatiles.[1] Separates isomers and homologs. | High for structure.[1] Distinguishes analyte from solvent/water. | Complementary. GC for organic impurities; NMR for residual solvents/water. |
| LOQ (Sensitivity) | ~0.5 µg/mL (Trace level) | ~1 mg/mL (Low sensitivity) | GC wins for trace impurity analysis.[1] |
| Precision (RSD) | 0.5% - 2.0% | < 1.0% (if optimized) | qNMR wins for absolute assay precision.[1] |
| Reference Std | Required (Response factor dependency) | Not Required (Intrinsic calibration) | qNMR is used to value the GC standard.[1] |
| Sample Prep | Simple dilution. | Gravimetric (High precision required).[1] | GC is faster for high throughput.[1] |
| Matrix Effects | Susceptible (Inlet contamination).[1] | Low (unless paramagnetic impurities exist).[1] | qNMR is more robust to matrix.[1] |
Troubleshooting & Optimization
Oxidation Control
Sulfides oxidize to sulfoxides (
-
GC Symptom: Broad peaks eluting later than the main peak.
-
qNMR Symptom: New multiplets downfield (approx +0.3 ppm shift for
-protons next to Sulfur). -
Solution: Prepare samples in fresh, degassed solvents. Analyze immediately.
Hydroxyl Tailing (GC)
-
Symptom: Asymmetric peaks (tailing factor > 1.2).
-
Solution: Ensure the liner is deactivated (silanized). Use a "FocusLiner" with wool to promote vaporization.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3]
-
PubChem. (2024).[4] 2-(Pentylthio)ethanol Compound Summary. National Library of Medicine.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Natural Products. (Demonstrates qNMR principles).
-
FEMA. (2024).[6] FEMA Flavor Ingredient Library - 3792.[1] Flavor and Extract Manufacturers Association.
Sources
- 1. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]
- 2. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 3. database.ich.org [database.ich.org]
- 4. 2-苯硫基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Personal protective equipment for handling Amyl 2-hydroxyethyl sulfide
Chemical Identity: 2-(Pentylthio)ethanol | CAS: 53897-08-6 (Isomers vary) Hazard Class: Irritant (Skin/Eye), Stench Agent, Potential Sensitizer.
Part 1: Executive Safety Summary
To the Researcher: Handling Amyl 2-hydroxyethyl sulfide requires a shift in mindset from "toxicity prevention" to "containment integrity." While this compound acts as a moderate skin and eye irritant (resembling the half-hydrolysis products of mustard agents, though significantly less toxic), its primary operational risk is its low odor threshold .
A minor release of micrograms can permeate a facility, triggering false gas leak alarms and building evacuations. Your PPE strategy must therefore serve two purposes: protecting your biology from the chemical, and protecting your facility from the odor.
Immediate Action Required:
-
Never handle on an open bench.
-
Oxidation is Key: All waste and glassware must be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to a non-odorous sulfoxide/sulfone before disposal.
Part 2: Physicochemical Defense (The "Why")
As a Senior Application Scientist, I select PPE based on the molecular interaction between the agent and the barrier material.
-
The Lipophilic Vector: The "Amyl" (pentyl) chain renders this molecule highly lipophilic. Unlike water-soluble salts, this compound will solvate into and permeate through standard disposable nitrile gloves rapidly.
-
The Sulfur Core: The thioether linkage (-S-) is the source of the stench and the sensitization potential. It is nucleophilic, which allows us to neutralize it chemically using oxidizers (bleach), but it also means it can react with biological proteins, leading to contact dermatitis.
Part 3: The PPE Matrix
Do not rely on generic lab safety rules. Use this matrix for specific task-based protection.
| PPE Component | Standard Handling (Microliter transfers) | High-Volume / Synthesis (>10 mL) | Scientific Rationale |
| Hand Protection | Double Gloving Required Inner: 4-mil NitrileOuter: 5-8 mil Nitrile (High Dexterity) | Laminate / Barrier Gloves (e.g., Ansell Silver Shield™)Worn under outer nitrile for grip | The pentyl chain degrades nitrile matrix. Double gloving provides a "sacrificial" outer layer and a visual breach indicator. Laminate is the only material with >4hr breakthrough time for organic sulfides. |
| Respiratory | Fume Hood Only (Face velocity: 100 fpm) | Fume Hood + Respirator (If heating/agitating)Cartridge: Organic Vapor (OV/P100) | Vapor pressure is low, but odor threshold is ppb-level. Hood sash must be at minimum working height. |
| Eye/Face | Chemical Splash Goggles (Vented) | Full Face Shield (Over goggles) | Standard safety glasses allow vapor bypass, irritating the ocular mucosa. Goggles provide a vapor seal. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Tyvek® Sleeves or Apron | Cotton absorbs and holds odors. Disposable Tyvek prevents "bringing the smell home" on your lab coat. |
Part 4: Operational Workflow & Odor Containment[1]
The following diagram illustrates the "Closed-Loop Oxidation" workflow. This is the only field-proven method to prevent facility contamination.
Figure 1: The Closed-Loop Oxidation Workflow ensures that the active sulfide never leaves the fume hood until it is chemically neutralized.
Step-by-Step Protocol:
-
The Bleach Trap (Pre-Work):
-
Before opening the reagent bottle, prepare a large beaker with 10-15% Sodium Hypochlorite (Bleach) solution.
-
Why: You need an immediate "kill zone" for pipette tips, syringes, and wipes.
-
-
Transfer Technique:
-
Use positive displacement pipettes or glass syringes if possible (plastics can absorb the odor).
-
Immediately eject used tips directly into the bleach bath. Do not use a standard trash bin.
-
-
Spill Management:
-
Minor Spill (<5mL): Cover immediately with paper towels soaked in bleach. Allow to sit for 15 minutes to oxidize before cleanup.
-
Major Spill: Evacuate the immediate area. Do not attempt to clean without SCBA if the odor is overwhelming.
-
Part 5: Disposal & Decontamination
The Golden Rule: Nothing leaves the hood smelling like sulfur.
-
Neutralization:
-
Collect all liquid waste containing the sulfide.
-
Slowly add dilute bleach (excess) to the waste stream.
-
Reaction:
-
Allow to stand for 2-4 hours. The solution should become odorless.
-
-
Waste Segregation:
-
Once neutralized, check pH. If acidic, neutralize with Sodium Bicarbonate.
-
Dispose of as Non-Halogenated Organic Waste (unless mixed with other halogenated solvents).[1]
-
Labeling: Clearly mark the tag with "Treated Sulfides - Bleach Neutralized."
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108104, 2-(Pentylthio)ethanol. PubChem. [Link]
-
University of California, Los Angeles (UCLA) EHS. Standard Operating Procedure: Stench Chemicals (Thiols and Sulfides). [Link]
-
Occupational Safety and Health Administration (OSHA). Technical Manual Section II: Chapter 2 - Surface Contaminants and Permeation. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
